5-Fluoro-2-(trifluoromethyl)benzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUJWYLCSOJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372145 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238742-82-0 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 238742-82-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details two principal pathways: the reduction of 5-Fluoro-2-(trifluoromethyl)benzoic acid and the reduction of 5-Fluoro-2-(trifluoromethyl)benzaldehyde. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the efficient and safe synthesis of this valuable compound.
Introduction
This compound is a fluorinated aromatic alcohol that serves as a critical building block in organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules incorporating this moiety, making it a desirable component in the design of bioactive compounds. This guide focuses on the most practical and well-documented laboratory-scale methods for its preparation.
Synthetic Pathways
The synthesis of this compound is predominantly achieved through the reduction of a corresponding oxidized precursor. The two most common starting materials are 5-Fluoro-2-(trifluoromethyl)benzoic acid and 5-Fluoro-2-(trifluoromethyl)benzaldehyde.
Route 1: Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic acid
This pathway involves the reduction of the carboxylic acid functionality to a primary alcohol. A common and effective method for this transformation is the use of a borane-tetrahydrofuran complex (BH3·THF). This reagent is highly selective for the reduction of carboxylic acids in the presence of other functional groups.
Caption: Synthetic pathway via reduction of the corresponding benzoic acid.
Route 2: Reduction of 5-Fluoro-2-(trifluoromethyl)benzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this purpose, sodium borohydride (NaBH4) is a widely used reagent due to its mildness, selectivity, and ease of handling. This method is generally high-yielding and proceeds under gentle reaction conditions.
In-Depth Technical Guide: 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzyl scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives.
Core Physicochemical Properties
This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a foundation for its application in chemical synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 238742-82-0 | [1] |
| Molecular Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point | 183.2 °C | |
| Density | 1.377 g/cm³ | |
| Purity | ≥97% | [2] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, 5-Fluoro-2-(trifluoromethyl)benzoic acid.
Experimental Protocol: Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic Acid
This protocol is analogous to the synthesis of similar benzyl alcohols, such as 2-Chloro-5-(trifluoromethyl)benzyl alcohol[3].
Materials:
-
5-Fluoro-2-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-2-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the benzoic acid. A typical molar ratio of benzoic acid to BH₃·THF is 1:2[3].
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for approximately 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 6 M HCl to quench the excess borane. Continue the addition until gas evolution ceases.
-
Add deionized water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification Protocol
The crude product can be purified by recrystallization or column chromatography.
Recrystallization:
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate/hexanes mixture, toluene) to find a suitable system where the compound is soluble at elevated temperatures and sparingly soluble at room temperature.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Column Chromatography:
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes is commonly used. The polarity can be adjusted to achieve optimal separation.
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto a silica gel column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for the aromatic carbons and the benzylic carbon. The signals for the carbons attached to or near the fluorine and trifluoromethyl groups will show characteristic splitting patterns (quartets for the CF₃ group and its attached carbon, and doublets for carbons coupled to the fluorine atom).
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing this molecule, and it is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling constants provide valuable structural information[4][5][6].
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group, C=C stretches of the aromatic ring, and strong C-F stretching bands.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) is expected. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (M-17) and the loss of the CH₂OH group (M-31). The presence of fluorine and trifluoromethyl groups will also lead to characteristic fragmentation pathways[7][8].
Reactivity and Applications in Drug Development
The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring significantly influences the reactivity of the benzylic alcohol. These groups increase the acidity of the hydroxyl proton and can affect the stability of carbocation intermediates that may form in reactions involving the hydroxyl group.
This molecule is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity[9]. This compound can be used as a precursor to introduce the 5-fluoro-2-(trifluoromethyl)benzyl moiety into a target molecule, which can be crucial for its biological activity.
Experimental Workflows and Signaling Pathways
To illustrate the utility of this compound, a generalized experimental workflow for its synthesis and subsequent use in a hypothetical drug discovery context is presented below.
This diagram illustrates the synthesis of the target molecule and its subsequent use as a building block in the generation of lead compounds for biological screening and SAR studies. The specific reaction conditions and biological targets would be determined by the research objectives.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 238742-82-0 | INDOFINE Chemical Company [indofinechemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. colorado.edu [colorado.edu]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. whitman.edu [whitman.edu]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 9. nbinno.com [nbinno.com]
5-Fluoro-2-(trifluoromethyl)benzyl alcohol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and synthetic methodologies related to 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key intermediate in pharmaceutical and agrochemical research.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C8H6F4O | [1][2][3] |
| Molecular Weight | 194.13 g/mol | [2][3][4] |
| CAS Number | 238742-82-0 | [1][2][5] |
| IUPAC Name | [5-Fluoro-2-(trifluoromethyl)phenyl]methanol | [1] |
| Synonyms | This compound, 2-Trifluoromethyl-5-fluorobenzyl alcohol | [1][6] |
| Melting Point | 48-52 °C | [2] |
Synthetic Protocols
Reaction Scheme:
5-Fluoro-2-(trifluoromethyl)benzoic acid → this compound
Materials and Equipment:
-
5-Fluoro-2-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH3·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (6N HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4), anhydrous
-
5L three-neck flask equipped with a thermometer, mechanical stirrer, and dropping funnel
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 5L three-neck flask, dissolve 5-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran.
-
Reduction: Cool the solution to 0°C in an ice bath under a nitrogen atmosphere. Slowly add borane-tetrahydrofuran complex (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5 hours.
-
Quenching: Cool the reaction mixture to room temperature and slowly add 6N HCl until no further gas evolution is observed. This step is crucial for neutralizing the reaction and should be performed in a well-ventilated fume hood.
-
Extraction: Add water to the reaction mixture and extract the product with ethyl acetate (2x volume of water).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude this compound can be further purified by recrystallization or column chromatography to obtain a white solid.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The proton NMR spectrum of a related compound, 2-(Trifluoromethyl)benzyl alcohol, shows characteristic peaks for the aromatic protons and the benzylic CH2 group.[7] For this compound, one would expect to see coupling between the fluorine atom and adjacent protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Alcohols typically undergo fragmentation via alpha cleavage and dehydration.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl (-OH) functional group.
Workflow and Methodologies
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of a substituted benzyl alcohol.
Caption: General workflow for benzyl alcohol synthesis.
References
- 1. rsc.org [rsc.org]
- 2. This compound(238742-82-0) 1H NMR [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound [stenutz.eu]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. Due to the limited availability of experimentally derived public data, this report includes predicted NMR values and data from structurally analogous compounds to serve as a reference for researchers engaged in the synthesis, characterization, and application of this compound.
¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were generated using computational models and by comparison with closely related structures. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 7.9 | dd | ~8.5, ~5.5 |
| H-4 | 7.2 - 7.3 | ddd | ~8.5, ~8.5, ~2.5 |
| H-6 | 7.6 - 7.7 | dd | ~8.5, ~2.5 |
| -CH₂- | 4.8 - 4.9 | s | - |
| -OH | Variable | br s | - |
Disclaimer: The data presented in this table are predicted values and should be used as an estimation. Experimental verification is highly recommended.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F coupling) | Coupling Constant (J, Hz) |
| C-1 | 138 - 140 | d | ~3 |
| C-2 | 128 - 130 | q | ~30 |
| C-3 | 129 - 131 | d | ~8 |
| C-4 | 116 - 118 | d | ~22 |
| C-5 | 161 - 163 | d | ~250 |
| C-6 | 115 - 117 | d | ~23 |
| -CH₂- | 60 - 62 | q | ~4 |
| -CF₃ | 123 - 125 | q | ~275 |
Disclaimer: The data presented in this table are predicted values and should be used as an estimation. Experimental verification is highly recommended.
Experimental Protocols
The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices for the characterization of organic compounds.[1][2][3][4][5]
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.
2. NMR Spectrometer Parameters:
-
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance-III (500 MHz) or equivalent.[6]
-
For ¹H NMR:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
For ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set the relaxation delay to 2-5 seconds, especially to observe quaternary carbons.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically 128 scans or more).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms in the molecule.
Visualization
The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.
References
A Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzyl alcohol: Commercial Availability, Synthetic Utility, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in modern medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, representative synthetic protocols, and its application in the development of biologically active molecules.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a variety of chemical suppliers. It is typically sold as a white to off-white solid with a purity of 97% or higher. The unique combination of a fluorine atom and a trifluoromethyl group on the benzyl ring imparts distinct electronic properties, enhancing its utility as a synthetic intermediate. These properties can influence the metabolic stability, binding affinity, and lipophilicity of derivative compounds, making it a valuable scaffold in drug discovery programs.
Below is a summary of the key quantitative data for this compound (CAS No. 238742-82-0).
| Property | Value | Source |
| CAS Number | 238742-82-0 | Multiple Suppliers |
| Molecular Formula | C₈H₆F₄O | Multiple Suppliers[1] |
| Molecular Weight | 194.13 g/mol | Multiple Suppliers[1] |
| Melting Point | 48-52 °C | INDOFINE Chemical Company |
| Boiling Point | 183.2 °C | MySkinRecipes |
| Density | 1.377 g/cm³ | MySkinRecipes |
| Purity | ≥97% | INDOFINE Chemical Company, MySkinRecipes |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a structurally related benzyl alcohol and the application of a similar building block in a key synthetic transformation, illustrating the potential utility of this compound.
Representative Synthesis of a Halogenated-(trifluoromethyl)benzyl alcohol
This protocol details the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol, a compound structurally similar to this compound. This method can be adapted for the synthesis of the fluoro-analogue. The synthesis involves the reduction of the corresponding benzoic acid.[2]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
5L three-neck flask
-
Thermometer
-
Mechanical stirrer
-
Ice bath
Procedure:
-
In a 5L three-neck flask equipped with a thermometer and mechanical stirrer, add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45mol) and 1L of tetrahydrofuran.
-
Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.
-
Slowly add borane-tetrahydrofuran complex (900mL, 0.9mol) dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.
-
After the reaction is complete, cool the mixture and slowly add 6N HCl until no more gas is evolved.
-
Add 1L of water and extract the product with ethyl acetate (2 x 1L).
-
Combine the organic phases, dry with magnesium sulfate, and evaporate the solvent to obtain a white solid of 2-Chloro-5-(trifluoromethyl)benzyl alcohol.
References
A Comprehensive Technical Guide to the Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid to its corresponding primary alcohol, (5-fluoro-2-(trifluoromethyl)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of the fluorinated benzyl alcohol moiety is essential for modulating biological activity. This document outlines detailed experimental protocols for common reduction methods, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways.
Introduction
5-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid characterized by the presence of two electron-withdrawing groups, a fluorine atom and a trifluoromethyl group. The reduction of the carboxylic acid functional group to a primary alcohol is a fundamental transformation in organic synthesis. The resulting product, (5-fluoro-2-(trifluoromethyl)phenyl)methanol, serves as a versatile building block for the synthesis of more complex molecules. The selection of an appropriate reduction method is crucial and depends on factors such as substrate reactivity, functional group tolerance, scalability, and safety considerations. This guide explores two primary methods for this reduction: the use of borane complexes and reduction with lithium aluminum hydride.
Reduction Methodologies and Experimental Protocols
The reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid can be effectively achieved using powerful reducing agents. Below are detailed experimental protocols for two widely applicable methods.
Method 1: Reduction with Borane-Tetrahydrofuran Complex
Borane-tetrahydrofuran (BH3-THF) is a common and relatively mild reagent for the reduction of carboxylic acids to alcohols. It offers good functional group tolerance compared to more reactive hydrides.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 5-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask to dissolve the benzoic acid derivative. The solution is stirred under a nitrogen atmosphere.
-
Reagent Addition: A solution of borane-tetrahydrofuran complex (1.0 M in THF, approximately 2.0-3.0 eq) is added dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, the flask is cooled in an ice bath, and the excess borane is cautiously quenched by the slow, dropwise addition of methanol until the cessation of hydrogen gas evolution.
-
Workup: The solvent is removed under reduced pressure. The residue is then treated with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure (5-fluoro-2-(trifluoromethyl)phenyl)methanol.
Method 2: Reduction with Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. Due to its high reactivity, it must be handled with care under anhydrous conditions.
Experimental Protocol:
-
Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Substrate Addition: A solution of 5-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in the same anhydrous solvent is added dropwise to the LAH suspension at 0 °C (ice bath) at a rate that maintains a gentle reflux.
-
Reaction Conditions: Following the addition, the reaction mixture is stirred at room temperature for 1-3 hours, or until the reaction is deemed complete by TLC or HPLC analysis.
-
Quenching (Fieser & Fieser method): The reaction mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL).
-
Workup: The resulting granular precipitate is filtered off and washed thoroughly with the reaction solvent. The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude (5-fluoro-2-(trifluoromethyl)phenyl)methanol is purified by silica gel column chromatography or distillation under reduced pressure.
Quantitative Data Summary
The choice of reducing agent can significantly impact the yield and reaction conditions. The following table summarizes the typical quantitative data for the reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid.
| Reduction Method | Reagent | Equivalents of Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Borane Reduction | Borane-Tetrahydrofuran (BH3-THF) | 2.0 - 3.0 | THF | 0 to Reflux | 2 - 4 | 85 - 95 |
| Hydride Reduction | Lithium Aluminum Hydride (LAH) | 1.5 - 2.0 | Diethyl Ether or THF | 0 to RT | 1 - 3 | 90 - 98 |
Note: Yields are highly dependent on the specific reaction scale and purification method.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the reduction processes, the following diagrams have been generated using Graphviz.
Conclusion
The reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid to (5-fluoro-2-(trifluoromethyl)phenyl)methanol is a robust and high-yielding transformation that can be accomplished by several methods. The choice between a borane-based reagent and lithium aluminum hydride will depend on the specific requirements of the synthesis, including the presence of other functional groups, safety protocols, and desired scale. The detailed protocols and comparative data provided in this guide are intended to assist researchers and drug development professionals in making informed decisions for the efficient and successful synthesis of this important fluorinated building block.
An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling requirements for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a fluorinated organic compound utilized in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety information from structurally similar chemicals and general best practices for handling hazardous laboratory reagents.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physicochemical properties of a substance. The following table summarizes the known properties of this compound.
| Property | Value | Reference |
| CAS Number | 238742-82-0 | [1][2][3] |
| Molecular Formula | C₈H₆F₄O | [1][3] |
| Molecular Weight | 194.13 g/mol | [1][3] |
| Melting Point | 48-52°C | [1] |
| Purity | ≥97% | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation. While specific acute toxicity data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) are not available for this compound, data from similar fluorinated benzyl alcohols and the parent compound, benzyl alcohol, suggest caution is warranted. Benzyl alcohol itself is harmful if swallowed or inhaled.
| Hazard Classification | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
This classification is based on data for structurally similar compounds.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is essential to minimize exposure and ensure a safe working environment. The following sections detail the necessary personal protective equipment and handling procedures.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling to determine the appropriate level of PPE. The following table outlines the recommended PPE.
| Body Part | Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or goggles | EN166 (EU) or ANSI Z87.1 (US) |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN374 (EU) |
| Body | Laboratory coat | N/A |
| Respiratory | Use in a well-ventilated area or fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge. | N/A |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating or creating aerosols.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Experimental Protocols: Best Practices
The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and institutional safety guidelines.
Weighing and Transferring
-
Preparation: Don the appropriate PPE as outlined in Section 3.1. Ensure the chemical fume hood is operational.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispensing: Carefully dispense the required amount of this compound into the weighing vessel. Avoid creating dust.
-
Transfer: Securely close the primary container. Carefully transfer the weighed substance to the reaction vessel inside the fume hood.
-
Cleaning: Clean any spills on the balance or work surface immediately with an appropriate solvent and dispose of the waste according to institutional guidelines.
Dissolving the Compound
-
Solvent Addition: In a fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.
-
Heating (if necessary): If heating is required to aid dissolution, use a controlled heating source such as a heating mantle or water bath. Avoid open flames. Ensure the setup is secure and monitored.
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: Standard Laboratory Workflow for Handling Hazardous Chemicals.
Caption: Logical Flow for Risk Assessment of Chemical Handling.
Toxicological Information
As of the date of this document, specific acute toxicity studies (e.g., LD50, LC50) for this compound are not publicly available. The toxicological assessment is therefore based on the known hazards of similar compounds.
-
Benzyl Alcohol (Parent Compound): Studies on benzyl alcohol indicate it has low acute toxicity. However, chronic exposure has been shown to cause liver and kidney damage in animal studies.[4] It can also have mutagenic and genotoxic effects in vitro.[4]
-
Fluorinated Benzyl Alcohols: These compounds are generally classified as skin and eye irritants, with the potential to cause respiratory irritation. The introduction of fluorine atoms can alter the toxicological profile of a molecule, and therefore, caution is advised.
Given the lack of specific data, it is prudent to treat this compound as a substance with unknown long-term health effects and to minimize all routes of exposure.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or institutional safety guidelines. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and follow all applicable safety regulations.
References
A Technical Guide to the Solubility of 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a compound of interest in medicinal chemistry and materials science. A comprehensive search of publicly available literature and databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document aims to bridge this gap by providing a framework for researchers to systematically determine and report the solubility of this compound. It includes standardized experimental protocols, a template for data presentation, and a logical workflow to guide the experimental process. The methodologies outlined are grounded in established principles of physical chemistry and are tailored for the practical needs of drug discovery and development teams.
Introduction
This compound is a fluorinated aromatic alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzyl ring significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and, critically, its solubility. Solubility is a fundamental parameter that impacts reaction kinetics, purification strategies, formulation development, and bioavailability.
Despite the compound's relevance, to date, no quantitative solubility data has been published in peer-reviewed journals or chemical databases. This guide, therefore, serves as a practical resource for researchers, providing detailed experimental methodologies to generate reliable solubility data. Adherence to standardized protocols is crucial for ensuring data quality and comparability across different laboratories.
Physicochemical Properties of this compound
A summary of the known physicochemical properties is presented below. This information is essential for designing solubility experiments and for the interpretation of results.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₄O | INDOFINE Chemical Company[1] |
| Molecular Weight | 194.13 g/mol | INDOFINE Chemical Company[1] |
| Melting Point | 48-52°C | INDOFINE Chemical Company[1] |
| Appearance | Solid | Implied by melting point |
Quantitative Solubility Data
As of the publication of this guide, there is no specific quantitative solubility data available for this compound in organic solvents. The following table is provided as a template for researchers to record and present their experimentally determined data in a clear and structured format. It is recommended to report solubility in both mass/volume (e.g., g/100 mL) and molar (mol/L) units, specifying the temperature at which the measurement was conducted.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Methanol | ||||
| e.g., Ethanol | ||||
| e.g., Acetone | ||||
| e.g., Acetonitrile | ||||
| e.g., Dichloromethane | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Toluene | ||||
| e.g., Heptane | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | ||||
| e.g., Tetrahydrofuran (THF) |
Experimental Protocols for Solubility Determination
The following protocols describe established methods for determining the thermodynamic solubility of a solid compound in an organic solvent. The choice of method may depend on the required accuracy, throughput, and available equipment.
The isothermal shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the concentration of the solute in the solution becomes constant.
Apparatus and Materials:
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
This compound (solute)
-
Organic solvents of interest (high purity)
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a stable concentration.
-
Once equilibrium is achieved, stop the agitation and allow the suspension to settle. It is advisable to let the vials stand at the same constant temperature for a period to allow for effective sedimentation of the undissolved solid.
-
Carefully withdraw a sample from the clear supernatant.
-
Immediately filter the sample using a syringe filter to remove any undissolved microparticles. Adsorption of the solute to the filter should be checked and accounted for if significant.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculate the original solubility by taking into account the dilution factor.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
For early-stage drug discovery, kinetic solubility measurements can provide a rapid assessment.
Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (typically DMSO) is added to the aqueous or organic solvent of interest. The concentration at which precipitation occurs is determined, often by nephelometry (light scattering) or UV-Vis spectroscopy.
Apparatus and Materials:
-
96-well microplates (UV-transparent if using a UV plate reader)
-
Automated liquid handler (optional but recommended for high throughput)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
DMSO stock solution of this compound (e.g., 10-20 mM)
-
Organic solvents of interest
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Dispense the organic solvents into the wells of a 96-well plate.
-
Add small volumes of the DMSO stock solution to the solvents to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effect.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity (for nephelometry) or absorbance (for UV-Vis) of each well.
-
The kinetic solubility is typically defined as the highest concentration at which no significant precipitation is observed compared to controls.
Note: Kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the experimental conditions (e.g., incubation time, DMSO concentration).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides the necessary tools for researchers to generate this critical information. The detailed experimental protocols for both thermodynamic and kinetic solubility determination, along with the structured template for data presentation, aim to facilitate the production of high-quality, reproducible data. The systematic study of the solubility of this and similar fluorinated compounds will undoubtedly contribute to a deeper understanding of their behavior in chemical and biological systems, thereby accelerating their application in drug discovery and materials science.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in medicinal chemistry and materials science. This document details the expected data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for obtaining these spectra. The information herein is intended to guide researchers in the analysis and confirmation of the structure and purity of this important fluorinated aromatic alcohol.
Molecular Structure and Key Spectroscopic Features
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a fluorine atom and a trifluoromethyl group, in addition to the hydroxymethyl group, results in characteristic signals and splitting patterns in its NMR spectra. The vibrational modes of the molecule are captured by IR spectroscopy, while its molecular weight and fragmentation pattern are determined by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the chemical environment of the aromatic and benzylic protons.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~7.65 | d | 1H | H-3 | J(H3-H4) ≈ 8.5 Hz |
| ~7.20 | dd | 1H | H-6 | J(H6-H4) ≈ 8.5 Hz, J(H6-F) ≈ 5.5 Hz |
| ~7.10 | ddd | 1H | H-4 | J(H4-H3) ≈ 8.5 Hz, J(H4-H6) ≈ 8.5 Hz, J(H4-F) ≈ 8.5 Hz |
| ~4.80 | s | 2H | -CH₂- | - |
| ~2.50 | br s | 1H | -OH | - |
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and the effect of the electron-withdrawing fluorine and trifluoromethyl groups on their chemical shifts.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | C-F Coupling | C-CF₃ Coupling |
| ~162 (d) | C-5 | ¹J(C-F) ≈ 250 Hz | - |
| ~139 (q) | C-2 | - | ²J(C-CF₃) ≈ 30 Hz |
| ~131 (d) | C-1 | ³J(C-F) ≈ 8 Hz | - |
| ~128 (d) | C-6 | ²J(C-F) ≈ 22 Hz | - |
| ~124 (q) | -CF₃ | - | ¹J(C-F) ≈ 275 Hz |
| ~118 (d) | C-4 | ²J(C-F) ≈ 21 Hz | - |
| ~115 (dq) | C-3 | ³J(C-F) ≈ 8 Hz | ³J(C-CF₃) ≈ 5 Hz |
| ~62 | -CH₂- | - | - |
2.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the two distinct fluorine-containing groups.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62 | s | -CF₃ |
| ~ -115 | m | Ar-F |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1610, 1500 | Medium-Strong | C=C stretch (aromatic) |
| 1350-1100 | Strong | C-F stretch (-CF₃ and Ar-F) |
| 1250-1000 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 175 | High | [M - H₂O]⁺ |
| 165 | Moderate | [M - CHO]⁺ |
| 145 | High | [M - H₂O - HF]⁺ |
| 125 | Moderate | [C₇H₄F₂]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
5.1. NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 470 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 64
-
Relaxation Delay: 1.0 s
-
Spectral Width: 200 ppm
-
Reference: External CFCl₃ (0 ppm)
-
5.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
FTIR Acquisition:
-
Technique: Fourier Transform Infrared (FTIR) with ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
5.3. Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane (approximately 1 mg/mL).
-
-
GC-MS Acquisition (for a volatile derivative or direct injection):
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
GC Column: Standard non-polar column (e.g., DB-5ms)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for the comprehensive spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the key spectroscopic characteristics of this compound. Researchers can use this information to aid in the identification, purification, and application of this versatile molecule in their scientific endeavors.
Methodological & Application
The Strategic Role of 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The compound 5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a versatile building block that embodies this principle, featuring both a fluorine atom and a trifluoromethyl group on a reactive benzyl alcohol scaffold. This unique combination of electron-withdrawing groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] While specific, publicly available quantitative data on the direct use of this compound in extensive drug development campaigns is limited, its structural motifs are prevalent in a wide range of biologically active compounds. These notes will explore the potential applications of this reagent, drawing on established principles of medicinal chemistry and providing generalized protocols for its use.
The primary alcohol functional group in this compound serves as a key reactive handle for introducing the fluorinated benzyl moiety into larger, more complex molecules through reactions such as etherification, esterification, and the Mitsunobu reaction.[3] The presence of the trifluoromethyl group often enhances metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable interactions with protein targets.[3] The additional fluorine atom further modulates the electronic properties of the aromatic ring, which can be crucial for optimizing target engagement.
Potential Therapeutic Applications
Given the properties conferred by its fluoro and trifluoromethyl substituents, derivatives of this compound are attractive for development in several therapeutic areas:
-
Oncology: The trifluoromethyl group is a common feature in many kinase inhibitors and other anti-cancer agents.[4]
-
Infectious Diseases: Fluorinated compounds have shown significant promise as antiviral and antibacterial agents.[2]
-
Neuroscience: The enhanced blood-brain barrier permeability of some fluorinated compounds makes them suitable candidates for CNS-targeting drugs.
Experimental Protocols
The following are generalized protocols for the synthesis of derivatives using this compound as a starting material. Researchers should adapt these methods to their specific substrates and reaction scales.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of an ether derivative by reacting this compound with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether.
Protocol 2: Mitsunobu Reaction
This protocol allows for the coupling of this compound with a nucleophile, such as a phenol or a phthalimide, under mild conditions.
Materials:
-
This compound
-
Nucleophile (e.g., 4-nitrophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
Data Presentation
Table 1: Representative Biological Activity of Structurally Related Fluorinated Benzyl Ether Derivatives
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| Analog A | Kinase X | Enzyme Inhibition | 15 |
| Analog B | Kinase X | Enzyme Inhibition | 45 |
| Analog C | Viral Protease Y | Cell-based Assay | 120 |
| Analog D | Viral Protease Y | Cell-based Assay | 350 |
Data is hypothetical and for illustrative purposes only.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general synthetic workflows described in the protocols.
References
- 1. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a valuable fluorinated building block in synthetic organic chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive starting material for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The trifluoromethyl group can enhance biological activity and improve pharmacokinetic properties, while the fluorine atom can modulate acidity, basicity, and binding interactions. This document provides an overview of its applications and detailed protocols for its use in common synthetic transformations.
Key Properties
| Property | Value |
| CAS Number | 238742-82-0 |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 48-52 °C |
Applications in Synthesis
This compound serves as a versatile precursor for a variety of chemical transformations, enabling the introduction of the 5-fluoro-2-(trifluoromethyl)benzyl moiety into target molecules. Key applications include its use in ether and ester formation, oxidation to the corresponding aldehyde and carboxylic acid, and conversion to the benzyl bromide for subsequent nucleophilic substitution reactions. These transformations are fundamental in the construction of more complex molecules with potential biological activity.
Experimental Protocols
The following are representative protocols for common reactions involving benzyl alcohols. While these are generalized procedures, they provide a solid foundation for the use of this compound in synthesis. Optimization of reaction conditions may be necessary for specific substrates.
Fischer-Speier Esterification
This protocol describes the acid-catalyzed esterification of this compound with a carboxylic acid.[1][2][3]
Reaction Scheme:
Fischer-Speier Esterification.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous organic solvent (e.g., toluene)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of the carboxylic acid (e.g., 3.0 eq) or dissolve the alcohol and carboxylic acid (1.2 eq) in a suitable solvent such as toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 10 hours.[2]
-
Upon completion, cool the mixture to room temperature.
-
If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
| Reactant (Alcohol) | Reactant (Acid) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | Methanol | - | 90 | [1] |
| Hydroxy acid I | Ethanol | H₂SO₄ | Ethanol | 2 | 95 | [1] |
Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from 5-Fluoro-2-(trifluoromethyl)benzyl bromide, which can be prepared from the corresponding alcohol.[4][5][6][7]
Reaction Scheme:
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific steric and electronic properties that can influence biological activity. Derivatization of the hydroxyl group is a common strategy to create a diverse range of analogues for structure-activity relationship (SAR) studies, to improve physicochemical properties, or to facilitate analysis. This document provides detailed protocols for the common derivatization reactions of this compound, including esterification and etherification, along with methods for analysis of the resulting derivatives.
I. Esterification of this compound
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. This is a versatile method for modifying the properties of the parent alcohol.
A. Fischer Esterification with Acetic Acid
This protocol describes the acid-catalyzed esterification of this compound with acetic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of acetic acid, which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Quantitative Data Summary (Adapted from similar reactions):
| Reactant (Acid) | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acetic Acid | H₂SO₄ | 4-12 | Reflux | 85-95 | Adapted from[1][2] |
| Propanoic Acid | p-TsOH | 6-18 | Reflux | 80-90 | Adapted from[2] |
| Benzoic Acid | H₂SO₄ | 8-24 | Reflux | 75-85 | Adapted from[1][2] |
Experimental Workflow:
Caption: Fischer Esterification Workflow.
II. Etherification of this compound
Etherification provides another avenue for derivatization, linking the benzyl alcohol to another organic group via an ether linkage. It should be noted that the presence of the electron-withdrawing trifluoromethyl group can decrease the reactivity of the benzyl alcohol in some etherification reactions.[3][4]
A. Williamson Ether Synthesis
This protocol describes the synthesis of an ether by reacting the alkoxide of this compound with an alkyl halide.
Experimental Protocol:
-
Alkoxide Formation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir until the evolution of hydrogen gas ceases.
-
-
Ether Formation:
-
To the resulting alkoxide solution, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude ether by column chromatography.
Quantitative Data Summary (Adapted from similar reactions):
| Alkyl Halide | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methyl Iodide | NaH | THF | 12-18 | RT | 70-85 |
| Ethyl Bromide | NaH | DMF | 12-24 | RT | 65-80 |
| Benzyl Bromide | KH | THF | 10-16 | RT | 75-90 |
Experimental Workflow:
Caption: Williamson Ether Synthesis Workflow.
III. Derivatization for Analytical Purposes (GC-MS)
For the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often employed to increase volatility and improve chromatographic properties.
A. Silylation
Silylation replaces the active hydrogen in the hydroxyl group with a trialkylsilyl group (e.g., trimethylsilyl, TMS).
Experimental Protocol:
-
Sample Preparation: Place a known amount of the alcohol in a clean, dry vial.
-
Reagent Addition: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., pyridine, acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
B. Acylation
Acylation with highly fluorinated reagents can enhance detectability in electron capture detection.
Experimental Protocol:
-
Sample Preparation: Extract the alcohol from its matrix if necessary and place it in a reaction vial.
-
Reagent Addition: Add a suitable solvent (e.g., ethyl acetate) and an acylating agent such as pentafluorobenzoyl chloride or heptafluorobutyric anhydride, along with a base (e.g., pyridine) to scavenge the acid produced.
-
Reaction: Heat the mixture (e.g., 60°C for 30-60 minutes).
-
Work-up: After cooling, the excess reagent may be removed by washing with a dilute aqueous acid and then water. The organic layer is then dried.
-
Analysis: The resulting solution is analyzed by GC-MS.
Analytical Derivatization Workflow:
Caption: Analytical Derivatization Workflow.
IV. Conclusion
The derivatization of this compound through esterification and etherification provides a robust platform for generating novel compounds for drug discovery and development. The choice of derivatization strategy will depend on the desired properties of the final product. Furthermore, analytical derivatization techniques are crucial for the accurate quantification and identification of this alcohol in various matrices. The protocols and data presented herein serve as a comprehensive guide for researchers in this field.
References
Application Notes: The Role of 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Agrochemical Synthesis
Introduction
5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that holds significant potential as a key building block in the synthesis of modern agrochemicals. The incorporation of fluorine and trifluoromethyl (CF3) groups into agrochemical molecules is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance. The unique electronic properties and lipophilicity conferred by these fluorine-containing moieties can lead to compounds with improved insecticidal, fungicidal, or herbicidal activity. This document provides an overview of the potential applications of this compound in agrochemical synthesis, including a hypothetical protocol for the synthesis of a novel pyrethroid insecticide.
Key Applications in Agrochemical Synthesis
The primary role of this compound in agrochemical synthesis is as a precursor to introduce the 5-fluoro-2-(trifluoromethyl)benzyl moiety into a target molecule. This can be achieved through various chemical transformations, primarily involving the hydroxyl group.
1. Synthesis of Pyrethroid Insecticides:
Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins. They are highly effective against a broad spectrum of insect pests and are widely used in agriculture and public health. The general structure of a pyrethroid consists of an acidic component and an alcohol component linked by an ester bond. This compound can serve as the alcohol component, leading to the formation of novel pyrethroid esters with potentially enhanced insecticidal properties. The presence of both fluorine and a trifluoromethyl group on the benzyl ring can influence the molecule's binding to the target site (sodium channels in insects) and its metabolic degradation profile.
2. Synthesis of Fungicides and Herbicides:
Beyond insecticides, this versatile building block can also be incorporated into the synthesis of fungicides and herbicides. For instance, etherification of the benzylic alcohol can lead to benzyl ether derivatives, a structural motif found in some classes of fungicides and herbicides. The 5-fluoro-2-(trifluoromethyl)phenyl group can impart favorable physicochemical properties to these molecules, potentially leading to improved uptake, translocation, and target site interaction.
Hypothetical Synthesis of a Novel Pyrethroid Insecticide
This section outlines a hypothetical synthetic protocol for a novel pyrethroid insecticide, "Hypothetin," derived from this compound and a commercially available pyrethroid acid chloride.
Reaction Scheme:
Caption: Synthetic scheme for the esterification of this compound with a pyrethroid acid chloride to form a hypothetical pyrethroid insecticide.
Experimental Protocols
Protocol 1: Synthesis of "Hypothetin" (Hypothetical Pyrethroid Ester)
This protocol describes the esterification of this compound with cypermethrinic acid chloride.
Materials:
-
This compound
-
Cypermethrinic acid chloride
-
Anhydrous Toluene
-
Anhydrous Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous toluene (100 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of cypermethrinic acid chloride (1.1 eq) in anhydrous toluene (50 mL) to the stirred mixture via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure "Hypothetin."
Data Presentation:
Table 1: Hypothetical Reaction Parameters and Yield for the Synthesis of "Hypothetin"
| Parameter | Value |
| Molar Ratio (Alcohol:Acid Chloride:Base) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0-5 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Solvent | Anhydrous Toluene |
| Purification Method | Flash Column Chromatography |
| Hypothetical Yield | 85-95% |
Logical Workflow for Agrochemical Development
The development of a new agrochemical from a novel intermediate like this compound follows a structured workflow.
Caption: A logical workflow for the development of a new agrochemical starting from a key intermediate.
This compound represents a promising and versatile building block for the synthesis of new-generation agrochemicals. Its unique substitution pattern is anticipated to confer advantageous properties to the resulting active ingredients. The provided hypothetical synthesis of a pyrethroid insecticide illustrates a practical application of this intermediate. Further research and development in this area are warranted to explore the full potential of this compound in creating innovative and effective crop protection solutions.
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have made it a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Diaryl- and heteroarylmethane structural motifs are prevalent in many biologically active compounds. The Suzuki-Miyaura coupling of benzyl derivatives provides a direct and efficient route to these valuable scaffolds.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of derivatives of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. The presence of both fluorine and a trifluoromethyl group on the phenyl ring can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. Therefore, the development of robust synthetic routes to molecules containing this moiety is of considerable interest to medicinal chemists and drug development professionals.
Generally, the direct use of benzyl alcohols in Suzuki-Miyaura coupling is challenging and often requires specific catalytic systems for C-O activation. A more common and reliable approach involves a two-step sequence: the activation of the benzyl alcohol to a more reactive species, such as a benzyl halide (e.g., bromide or chloride), followed by the palladium-catalyzed cross-coupling with a suitable organoboron reagent.[3][4][5]
Experimental Overview
The overall synthetic strategy involves two key stages:
-
Activation of this compound: Conversion of the benzylic alcohol to a more reactive electrophile, typically a benzyl bromide, using a standard brominating agent.
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction of the activated benzyl derivative with an aryl or heteroaryl boronic acid or its corresponding ester.
Caption: General workflow for the synthesis of diaryl/heteroarylmethanes.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl Bromide
This protocol describes a general method for the bromination of this compound.
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triphenylphosphine (1.2 equiv) to the stirred solution.
-
Slowly add carbon tetrabromide (1.2 equiv) portion-wise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-Fluoro-2-(trifluoromethyl)benzyl bromide.
Protocol 2: Suzuki-Miyaura Coupling of 5-Fluoro-2-(trifluoromethyl)benzyl Bromide with an Arylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Fluoro-2-(trifluoromethyl)benzyl bromide (from Protocol 1)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., JohnPhos, SPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., DMF, Toluene/H₂O, THF/H₂O, Dioxane/H₂O)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Heating source (oil bath or microwave reactor)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2-3 equiv), the palladium catalyst (1-5 mol%), and the ligand (if necessary).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C, or as specified for microwave conditions) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diarylmethane.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various benzyl halides with different arylboronic acids, providing a reference for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates.[5]
| Entry | Benzyl Bromide | Aryltrifluoroborate | Conditions | Yield (%) |
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | A | 85 |
| 2 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | A | 81 |
| 3 | 4-Nitrobenzyl bromide | Potassium phenyltrifluoroborate | A | 75 |
| 4 | Benzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | B | 88 |
| 5 | Benzyl bromide | Potassium 4-formylphenyltrifluoroborate | B | 65 |
Conditions A: PdCl₂(dppf)·CH₂Cl₂ (2 mol%), Cs₂CO₃, THF/H₂O (10:1), 77 °C.[5] Conditions B: PdCl₂(dppf)·CH₂Cl₂ (2 mol%), Cs₂CO₃, CPME/H₂O (10:1), 90 °C.[5]
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Benzyl Bromides with Arylboronic Acids.[3]
| Entry | Benzyl Bromide Derivative | Arylboronic Acid | Yield (%) |
| 1 | Benzoate | Phenylboronic acid | 75 |
| 2 | Isoxazole | Phenylboronic acid | 69 |
| 3 | Benzoate | 4-Methoxybenzeneboronic acid | 65 |
| 4 | Isoxazole | 4-Methoxybenzeneboronic acid | 50 |
| 5 | Benzoate | 4-(Trifluoromethyl)benzeneboronic acid | 35 |
| 6 | Isoxazole | 4-(Trifluoromethyl)benzeneboronic acid | 20 |
Conditions: Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), K₂CO₃, DMF, Microwave irradiation.[3]
Discussion
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling of benzyl derivatives. For electron-deficient benzyl halides, such as 5-Fluoro-2-(trifluoromethyl)benzyl bromide, the oxidative addition step is generally facile. However, the overall efficiency of the reaction will also depend on the electronic nature of the boronic acid coupling partner. As suggested by the data in Table 2, arylboronic acids bearing electron-donating groups may lead to higher yields, while those with electron-withdrawing groups might require more optimized conditions to achieve satisfactory results.[3]
The use of bulky, electron-rich phosphine ligands, such as JohnPhos or SPhos, can often accelerate the catalytic cycle and improve yields, especially for more challenging couplings.[3] The choice of base and solvent also plays a significant role, with inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ being commonly employed in polar aprotic solvents or aqueous solvent mixtures.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound derivatives, via their corresponding halides, is a highly effective method for the synthesis of functionalized diaryl- and heteroarylmethanes. These compounds are of significant interest in drug discovery and development. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this valuable transformation in their synthetic endeavors. Careful optimization of reaction parameters, particularly the catalyst/ligand system and the choice of base and solvent, will be key to achieving high yields and purity for specific substrate combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-cis-Selective Glycosylation using Trifluoromethylated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for leveraging trifluoromethylated benzyl groups in glycosylation reactions to achieve high 1,2-cis selectivity. The use of electron-withdrawing trifluoromethyl groups on benzyl ether protecting groups of glycosyl donors has been demonstrated to significantly enhance the stereochemical outcome of glycosylation, particularly with reactive alcohol acceptors.
Introduction
The stereoselective synthesis of 1,2-cis-glycosidic linkages is a significant challenge in carbohydrate chemistry. Traditional methods often yield mixtures of anomers, complicating purification and reducing overall efficiency. Recent advancements have shown that the use of trifluoromethylated benzyl protecting groups on glycosyl donors, such as glucosyl trichloroacetimidates (TCAI) and N-phenyltrifluoroacetimidates (PTFAI), leads to a substantial increase in 1,2-cis selectivity.[1][2][3] This effect is attributed to the electronic properties of the trifluoromethyl groups, which influence the reactivity and stability of key intermediates in the glycosylation reaction.[1][2][3]
This document outlines the application of 4-trifluoromethylbenzyl (4-CF3Bn) and 3,5-bis(trifluoromethyl)benzyl (3,5-bis-CF3Bn) protected glucosyl donors in TMS-I and triphenylphosphine oxide (TPPO) promoted glycosylation reactions. The protocols provided are based on peer-reviewed research and are intended to serve as a guide for the synthesis of 1,2-cis-rich glycosides.[1][2]
Key Advantages
-
High 1,2-cis Selectivity: Significant improvement in the formation of the desired α-anomer for glucose-based donors.[1][2]
-
Broad Applicability: Effective with a range of reactive alcohol acceptors.[2][3]
-
Simple Design: The strategy relies on a straightforward modification of a common protecting group.[1][2]
-
Potential for Automation: The consistent and selective nature of the reaction has implications for automated oligosaccharide synthesis.[1][2]
Data Presentation
The following tables summarize the quantitative data from glycosylation reactions using benzyl (Bn), 4-trifluoromethylbenzyl (4-CF3Bn), and 3,5-bis(trifluoromethyl)benzyl (3,5-bis-CF3Bn) protected glucosyl imidate donors.
Table 1: Effect of Trifluoromethyl Substitution on 1,2-cis-Selectivity [1][2]
| Entry | Donor Protecting Group | Acceptor | Donor Type | α/β Ratio | Yield (%) |
| 1 | Bn | Isopropanol | TCAI | 14:1 | - |
| 2 | 4-CF3Bn | Isopropanol | TCAI | 34:1 | - |
| 3 | Bn | N-Cbz-3-aminopropan-1-ol | PTFAI | 13:1 | High |
| 4 | 4-CF3Bn | N-Cbz-3-aminopropan-1-ol | PTFAI | 23:1 | High |
| 5 | 3,5-bis-CF3Bn | N-Cbz-3-aminopropan-1-ol | PTFAI | >30:1 | - |
| 6 | 4-CF3Bn | Cholesterol | PTFAI | 15:1 | - |
| 7 | 3,5-bis-CF3Bn | Cholesterol | PTFAI | 23:1 | - |
| 8 | 4-CF3Bn | Thioaglycone-containing acceptor | PTFAI | 25:1 | - |
| 9 | 4-CF3Bn | Galactose diacetonide | PTFAI | 24:1 | - |
| 10 | 4-CF3Bn | Menthol | PTFAI | 28:1 | - |
Yields were reported as high but specific percentages were not provided in the abstract for all entries.
Proposed Reaction Pathway
The proposed mechanism for the highly 1,2-cis-selective glycosylation involves the formation of a glycosyl iodide intermediate. The trifluoromethylated benzyl groups are thought to disfavor the formation of a dissociative oxocarbenium ion, thereby promoting a pathway that leads to the 1,2-cis product. The Lewis basic additive, triphenylphosphine oxide (TPPO), is believed to intercept the α-glycosyl iodide to form a phosphonium intermediate, which then readily reacts with the alcohol acceptor to yield the α-glycoside.
Caption: Proposed pathway for 1,2-cis-selective glycosylation.
Experimental Workflow
The general workflow for the glycosylation reaction is depicted below. It involves the preparation of the glycosyl donor, followed by the glycosylation reaction with the alcohol acceptor in the presence of an activator and an additive, and finally, product purification and analysis.
Caption: General experimental workflow for glycosylation.
Experimental Protocols
Materials:
-
Trifluoromethylated benzyl protected glucosyl imidate donor (TCAI or PTFAI)
-
Alcohol acceptor
-
Trimethylsilyl iodide (TMS-I)
-
Triphenylphosphine oxide (TPPO)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
General Protocol for 1,2-cis-Selective Glycosylation:
-
Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the glycosyl donor (1.0 equiv), the alcohol acceptor (1.2-1.5 equiv), and triphenylphosphine oxide (6.0 equiv).
-
Add activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous dichloromethane.
-
-
Reaction Initiation:
-
Cool the reaction mixture to the desired temperature (e.g., room temperature).
-
Add trimethylsilyl iodide (TMS-I) (typically 1.0-1.2 equiv) dropwise to the stirring solution.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for the specified time (e.g., 24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate or triethylamine).
-
Filter the mixture through a pad of Celite® to remove molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy (1H, 13C) and mass spectrometry to determine the yield and α/β ratio.
-
Protocol for Hydrogenolytic Deprotection of 3,5-bis-CF3Bn Groups: [2]
-
Reaction Setup:
-
Dissolve the 3,5-bis-CF3Bn protected glycoside in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add palladium hydroxide on carbon (Pd(OH)2/C) as the catalyst.
-
-
Hydrogenation:
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
-
Workup and Purification:
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product if necessary. An 82% yield was reported for the deprotection of a model compound.[2]
-
Conclusion
The use of trifluoromethylated benzyl protecting groups on glycosyl donors represents a significant advancement in the stereoselective synthesis of 1,2-cis-glycosides.[1][2][3] This method provides a robust and straightforward approach to obtaining high α-selectivity with a variety of reactive alcohol acceptors. The protocols and data presented herein offer a valuable resource for researchers in carbohydrate chemistry and drug development, facilitating the synthesis of complex oligosaccharides and glycoconjugates with desired stereochemistry. Further investigation into alternative electron-withdrawing protecting groups and activation strategies may lead to even broader applications of this powerful strategy.[1][2]
References
Application Notes and Protocols for the Synthesis of CETP Inhibitors Using Fluorinated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a key plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels, which is inversely correlated with the risk of cardiovascular disease.[1] Fluorinated motifs are frequently incorporated into CETP inhibitors to enhance their potency and metabolic stability. This document provides detailed protocols and data for the synthesis of CETP inhibitors utilizing fluorinated benzyl alcohols as key intermediates.
CETP Signaling Pathway and Inhibition
CETP mediates the exchange of neutral lipids, transferring cholesteryl esters from anti-atherogenic HDL to pro-atherogenic LDL/VLDL in exchange for triglycerides.[1][2] By blocking this transfer, CETP inhibitors lead to an increase in HDL cholesterol and a decrease in LDL cholesterol.[2]
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition.
Quantitative Data: In Vitro Potency of Fluorinated CETP Inhibitors
The inhibitory activity of synthesized compounds is typically evaluated using in vitro CETP inhibition assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Compound Class | Substitution Pattern | IC50 (µM) | Reference |
| Fluorinated Benzylamino Benzamides | p-OCF3, m-F | 0.75 | [3] |
| p-OCF3, o-F | 4.1 | [3] | |
| Chlorobenzyl Benzamides | p-trifluoromethoxy | 1.6 | [4] |
| Substituted Benzyl Benzamides | 3,5-bis(trifluoromethyl)benzyl | 1.3 | [5] |
| Reference Inhibitors | |||
| Torcetrapib | Contains trifluoromethyl groups | 0.05 | [6] |
| Anacetrapib | Contains trifluoromethyl groups | - | - |
| Evacetrapib | Contains 3,5-bis(trifluoromethyl)benzyl group | - | - |
Experimental Protocols
The synthesis of CETP inhibitors from fluorinated benzyl alcohols generally involves a multi-step process. Below is a generalized workflow and detailed protocols for key transformations.
Caption: Generalized synthetic workflow for CETP inhibitors.
Protocol 1: Oxidation of Fluorinated Benzyl Alcohol to Fluorinated Benzaldehyde
This protocol describes the conversion of a fluorinated benzyl alcohol to the corresponding aldehyde, a key intermediate for subsequent reactions.
Materials:
-
Fluorinated benzyl alcohol (e.g., 4-(trifluoromethyl)benzyl alcohol)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Apparatus for column chromatography
Procedure:
-
Dissolve the fluorinated benzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent (PCC, 1.5 eq, or Dess-Martin periodinane, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure fluorinated benzaldehyde.
Protocol 2: Reductive Amination to Form Fluorinated Benzylamine Derivatives
This protocol outlines the coupling of a fluorinated benzaldehyde with an amine intermediate, followed by reduction to form a secondary amine.
Materials:
-
Fluorinated benzaldehyde (from Protocol 1)
-
Primary amine intermediate (e.g., methyl 3-aminobenzoate)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)
-
1,2-Dichloroethane (DCE) or methanol, anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
To a stirred solution of the fluorinated benzaldehyde (1.0 eq) and the primary amine intermediate (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired fluorinated benzylamine derivative.
Protocol 3: Amide Coupling to Synthesize Final CETP Inhibitor
This protocol describes the formation of the final amide bond to yield the CETP inhibitor.
Materials:
-
Fluorinated benzylamine derivative (from Protocol 2)
-
Carboxylic acid intermediate
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or DCM, anhydrous
-
Saturated ammonium chloride solution
-
Brine
-
Sodium sulfate, anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the fluorinated benzylamine derivative (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 4-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final CETP inhibitor.
Protocol 4: In Vitro CETP Inhibition Assay (Fluorometric)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds on CETP.
Materials:
-
CETP inhibitor screening kit (commercially available, e.g., from BioVision or similar suppliers)[7]
-
Synthesized inhibitor compounds dissolved in DMSO
-
Torcetrapib or another known CETP inhibitor as a positive control[2]
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor compounds and the positive control in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
In a 96-well microplate, add the assay buffer, the donor molecule (a fluorescently labeled lipid), and the acceptor molecule (lipoprotein particles).
-
Add the diluted inhibitor compounds or controls to the respective wells.
-
Initiate the reaction by adding the CETP enzyme to all wells except the negative control (blank).
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 1-3 hours), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm).[8]
-
Calculate the percentage of CETP inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The synthetic routes and protocols detailed in this application note provide a robust framework for the development of novel CETP inhibitors incorporating fluorinated benzyl moieties. The strategic use of fluorinated building blocks, such as fluorinated benzyl alcohols, is a key approach in medicinal chemistry to modulate the pharmacological properties of drug candidates. The provided in vitro assay protocol allows for the effective screening and characterization of these compounds, facilitating the identification of potent CETP inhibitors for further investigation in the context of cardiovascular disease therapy.
References
- 1. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. resources.novusbio.com [resources.novusbio.com]
protecting group strategies for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
An Application Note on Protecting Group Strategies for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection and application of protecting groups are paramount. This document provides detailed application notes and protocols for the protection of the hydroxyl group in this compound, a substrate featuring two strong electron-withdrawing groups on the aromatic ring. These substituents significantly influence the reactivity of the benzylic alcohol, necessitating careful consideration of reaction conditions.
Key Considerations for Protection
The presence of the fluoro and trifluoromethyl groups deactivates the benzyl alcohol. The strong electron-withdrawing nature of the trifluoromethyl group, in particular, reduces the nucleophilicity of the hydroxyl oxygen. This may require more forcing conditions or highly electrophilic reagents for the protection step compared to electron-rich or simple benzyl alcohols.[1] Conversely, the stability of the resulting protected ether or ester may be altered.
The primary strategies discussed herein are the formation of silyl ethers, benzyl ethers, and esters. The choice depends on the planned subsequent reaction steps and the required orthogonality for deprotection.
Silyl Ether Protecting Groups
Silyl ethers are among the most common protecting groups for alcohols due to their ease of introduction, general stability under many non-acidic and non-fluoride conditions, and reliable methods for removal.[2][3] For this compound, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are suitable choices.
Data Presentation: Silyl Ether Protection & Deprotection
| Protecting Group | Protection Conditions | Deprotection Conditions | Typical Yield | Reference |
| TBS | TBS-Cl, Imidazole, DMF, RT, 2-12 h | 1.0 M TBAF in THF, RT, 2-16 h | >90% | [2][4] |
| TBS | TBS-Cl, Imidazole, CH₂Cl₂, RT | Acetic Acid/THF/H₂O (3:1:1), 45°C | >90% | [5] |
| TIPS | TIPS-Cl, Imidazole, DMF, RT | HF-Pyridine, THF, 0°C to RT | >90% | [4] |
| TBDPS | TBDPS-Cl, Imidazole, DMF, RT | 1.0 M TBAF in THF, RT | >90% | [6] |
Benzyl Ether Protecting Groups
Protecting a benzyl alcohol with another benzyl group can be a powerful strategy when orthogonal deprotection is required. A p-methoxybenzyl (PMB) ether, for instance, can be cleaved oxidatively under conditions that leave the substrate's core structure and other protecting groups intact. Standard benzyl ethers are typically removed by catalytic hydrogenolysis.[3][7]
Data Presentation: Benzyl Ether Protection & Deprotection
| Protecting Group | Protection Conditions | Deprotection Conditions | Typical Yield | Reference |
| Bn (Benzyl) | NaH, BnBr, n-Bu₄NI, THF, 0°C to RT, 4.5 h | H₂, 10% Pd/C, EtOH or EtOAc, RT | 95-98% | [8][9] |
| Bn (Benzyl) | 2-Benzyloxy-1-methylpyridinium triflate, Toluene, 90°C, 24 h | H₂, 10% Pd/C, EtOH or EtOAc, RT | 80-95% | [10] |
| PMB (p-Methoxybenzyl) | NaH, PMB-Cl, THF, 0°C to RT | DDQ, CH₂Cl₂/H₂O, RT | >90% | [3] |
Experimental Workflow
The general workflow for employing a protecting group strategy involves three key stages: protection of the alcohol, execution of desired synthetic transformations on other parts of the molecule, and finally, the selective deprotection of the alcohol.
Caption: General workflow for a synthesis involving a protecting group strategy.
Orthogonal Protecting Group Strategies
In complex syntheses, multiple hydroxyl groups may require protection. An orthogonal strategy allows for the selective deprotection of one group in the presence of others.[11] For example, a TBS ether can be cleaved with fluoride without affecting a benzyl ether, which in turn can be removed by hydrogenolysis without affecting an ester, which is removed by hydrolysis.
Caption: Orthogonality of common alcohol protecting groups.
Detailed Experimental Protocols
Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether
Objective: To protect the hydroxyl group of this compound as a TBS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired TBS-protected alcohol.
Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether with TBAF
Objective: To cleave a TBS ether to regenerate the free alcohol using a fluoride source.[4]
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: Protection as a p-Methoxybenzyl (PMB) Ether
Objective: To protect the hydroxyl group as a PMB ether for future orthogonal deprotection.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.3 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0°C and add PMB-Cl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of diarylmethanes is of significant interest in medicinal chemistry and materials science due to their prevalence as structural motifs in a wide array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. While traditionally employed for C(sp²)–C(sp²) bond formation, its application to the construction of C(sp²)–C(sp³) linkages, particularly through the use of benzylic partners, has garnered considerable attention.
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol with various boronic acids. The presence of electron-withdrawing fluoro and trifluoromethyl groups on the benzyl alcohol can influence its reactivity, making the optimization of reaction conditions crucial for achieving high yields. This protocol is based on established methodologies for the coupling of substituted benzyl alcohols and related derivatives with boronic acids.
Reaction Principle
The core of this protocol is the palladium-catalyzed cross-coupling of this compound with an organoboron reagent, typically a boronic acid or its corresponding ester. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical to ensure efficient reaction and minimize side products.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general method for the palladium-catalyzed synthesis of 2-arylmethyl-4-fluoro-1-(trifluoromethyl)benzene derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or similar palladium precatalyst
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃))
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., toluene, dioxane, or tetrahydrofuran (THF))
-
Deionized water (if using a biphasic system)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware (syringes, needles, separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a flame-dried Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the benzyl alcohol). For certain conditions, a co-solvent like water may be added to form a biphasic system.
-
Seal the flask or vial and stir the reaction mixture at a predetermined temperature (typically between 80-110 °C) for the specified time (usually 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of various substituted benzyl derivatives with arylboronic acids, which can be used as a reference for the expected outcomes with this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Benzyl Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzyl alcohol | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 85 |
| 2 | Benzyl alcohol | 4-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 78 |
| 3 | 4-Chlorobenzyl bromide | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 92 |
| 4 | Benzyl carbonate | 4-Methoxyphenyl-boronic acid | PdCl₂ (5) | DPEPhos (5.5) | NaHCO₃ | Ethanol | 80 | 24 | 88[1] |
Table 2: Substrate Scope - Varying Boronic Acids with a Model Benzyl Substrate
| Entry | Benzyl Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylbenzyl alcohol | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | 82 |
| 2 | 4-Methylbenzyl alcohol | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 18 | 91 |
| 3 | 4-Methylbenzyl alcohol | 4-Chlorophenyl-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 4 | 4-Methylbenzyl alcohol | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | 68 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
References
Application Notes and Protocols: Investigating the Potential of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol in Proteomics Research
Disclaimer: Based on a comprehensive review of currently available scientific literature, there are no established and documented applications of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol specifically within the field of proteomics research. The following application notes and protocols are presented as a hypothetical framework for researchers interested in exploring the potential utility of this compound in proteomics. The methodologies described are based on general principles of chemical proteomics and studies of similar fluorinated compounds.
Introduction to Potential Applications
This compound is a fluorinated organic compound.[1] While its direct role in proteomics is not documented, its structural features suggest potential avenues for investigation. The presence of fluorine and a trifluoromethyl group could offer unique properties for studying protein interactions and function.[2][3] Fluorinated compounds are of increasing interest in medicinal chemistry and chemical biology for their ability to modulate molecular properties and serve as probes.[3][4]
Potential, yet unproven, applications in proteomics could include:
-
Chemical Probe for Protein Interactions: The compound could be used as a bait molecule in chemical proteomics workflows to identify novel protein binding partners.
-
19F NMR Spectroscopy Probe: The fluorine atoms provide a handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of its interaction with proteins in a complex biological sample.
-
Fragment-Based Screening: It could serve as a fragment in screening campaigns to identify small molecule binders to protein targets of interest.
-
Protein Stability and Aggregation Studies: Benzyl alcohol itself is known to induce protein unfolding and aggregation.[5][6] The fluorinated analog could be investigated for its comparative effects on protein stability.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below. This data is essential for designing experiments, such as determining appropriate solvent systems and concentrations.
| Property | Value | Reference |
| CAS Number | 238742-82-0 | [1] |
| Molecular Formula | C8H6F4O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Hypothetical Experimental Protocols
The following are generalized protocols for investigating the interaction of a novel small molecule, such as this compound, with proteins.
Protocol 3.1: Screening for Protein Binding Partners using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow to identify proteins that may interact with the compound of interest.
Objective: To identify proteins from a cell lysate that bind to immobilized this compound.
Materials:
-
This compound
-
NHS-activated sepharose beads
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Quenching buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer compatible with proteomic analysis
Procedure:
-
Immobilization of the Compound:
-
Dissolve this compound in a suitable solvent and mix with NHS-activated sepharose beads in coupling buffer.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quench unreacted sites by adding quenching buffer and incubating for 1 hour.
-
Wash the beads extensively with wash buffer to remove non-covalently bound compound.
-
-
Affinity Purification:
-
Incubate the immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins using elution buffer and heating at 95°C for 5 minutes.
-
-
Protein Identification by Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel and visualize with a mass spectrometry-compatible stain.
-
Excise the protein bands of interest.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm.
-
Expected Outcome: A list of proteins that potentially interact with this compound. Control experiments using beads without the immobilized compound are crucial to identify non-specific binders.
Protocol 3.2: Assessing Protein Stability using Differential Scanning Fluorimetry (DSF)
This protocol can be used to assess if the compound affects the thermal stability of a purified protein.
Objective: To determine the change in the melting temperature (Tm) of a target protein in the presence of this compound.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye
-
This compound
-
Buffer for the protein of interest
-
Real-time PCR instrument capable of thermal melts
Procedure:
-
Prepare the reaction mixture:
-
In a 96-well PCR plate, prepare reactions containing the protein at a final concentration of 2-5 µM, SYPRO Orange dye at a 5X concentration, and varying concentrations of this compound (e.g., from 1 µM to 1 mM).
-
Include a no-compound control.
-
-
Perform the thermal melt:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the transition in the melting curve.
-
Calculate the change in Tm (ΔTm) in the presence of the compound compared to the control.
-
Expected Outcome: A positive ΔTm suggests that the compound stabilizes the protein, while a negative ΔTm indicates destabilization.
Visualizations
The following diagrams illustrate generalized workflows relevant to the investigation of a novel compound in proteomics.
Caption: Workflow for identifying protein binding partners.
Caption: Workflow for protein stability assessment.
Conclusion
While this compound does not have established applications in proteomics, its chemical properties suggest it could be a valuable tool for chemical biology and proteomics research. The hypothetical protocols and workflows provided here offer a starting point for researchers to explore its potential in discovering new protein interactions and understanding protein stability. Further experimental validation is required to establish any definitive role for this compound in proteomics.
References
- 1. scbt.com [scbt.com]
- 2. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 6. Role of benzyl alcohol in the unfolding and aggregation of interferon α-2a - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are column chromatography, distillation (under reduced pressure), and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can originate from starting materials, side reactions, or degradation.[1][2] Common impurities may include:
-
Unreacted starting materials: e.g., 5-Fluoro-2-(trifluoromethyl)benzaldehyde if the alcohol is synthesized by reduction.
-
Over-oxidized or over-reduced products: e.g., 5-Fluoro-2-(trifluoromethyl)benzoic acid or 1-fluoro-4-(trifluoromethyl)-2-methylbenzene.
-
Solvent residues: Residual solvents used in the reaction or extraction steps.[2]
-
Byproducts from side reactions: The specific byproducts will depend on the synthetic route.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification, especially for column chromatography.[3] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical methods.[1][2]
Troubleshooting Guides
Column Chromatography Issues
Q4: I'm having difficulty separating this compound from a close-eluting impurity using column chromatography. What can I do?
A4: Co-elution can be a challenge. Here are some troubleshooting steps:
-
Optimize the Solvent System: Experiment with different solvent systems. A less polar eluent may improve separation if the impurity is more polar, and vice-versa.[1] Small additions of a third solvent can sometimes significantly alter selectivity.
-
Adjust the Gradient: If using gradient elution, a shallower gradient can enhance the separation of closely eluting compounds.[4]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Q5: My product is streaking on the silica gel column. What is the cause and how can I fix it?
A5: Streaking is often caused by strong interactions between the compound and the stationary phase or sample overload.[5]
-
Mobile Phase Additives: Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (0.1-1%) to the eluent can help reduce interactions with the acidic silanol groups on the silica gel surface.[5]
-
Reduce Sample Load: Overloading the column can lead to band broadening and streaking. A general guideline is to load 1-5% of the silica gel weight.[5]
Distillation Issues
Q6: I am considering distillation for purification. What are the recommended conditions for this compound?
Q7: My compound seems to be decomposing during distillation, even under vacuum. How can I prevent this?
A7: Decomposition during distillation can be caused by excessive heat or the presence of acidic or basic impurities.
-
Neutralize Before Distillation: Wash the crude product with a dilute solution of a weak base, such as 5% sodium bicarbonate, to remove any acidic impurities. Follow this with a water and then a brine wash.[1]
-
Ensure Complete Drying: The presence of water can lead to side reactions at high temperatures. Ensure the product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.[1]
Recrystallization Issues
Q8: I am trying to recrystallize this compound, but it is "oiling out." What should I do?
A8: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal.
-
Slower Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
Solvent System Optimization: A single solvent may not be optimal. Try using a binary solvent system. Dissolve the compound in a good solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the good solvent to clarify the solution before allowing it to cool slowly.[8] Common solvent mixtures for recrystallization include hexane/ethyl acetate and hexane/acetone.[8][9]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives a good separation between the product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.[9]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (the less polar component of your solvent system).
-
Pour the slurry into a chromatography column and allow it to pack evenly.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[9]
-
-
Elution:
-
Begin elution with the determined solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the polarity.[4]
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[6]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.[9]
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Parameters |
| Column Chromatography | >98% | 70-95% | Stationary phase (e.g., silica gel), mobile phase composition and gradient.[6][10] |
| Vacuum Distillation | >99% | 80-90% | Pressure, temperature.[7] |
| Recrystallization | >97% | 60-85% | Solvent system, cooling rate.[11] |
Note: The values in this table are estimates based on the purification of similar benzyl alcohol derivatives and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: A workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Page loading... [guidechem.com]
common side reactions in the synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The two primary and most common synthetic routes for the preparation of this compound are:
-
Reduction of 5-Fluoro-2-(trifluoromethyl)benzaldehyde: This involves the conversion of the aldehyde functional group to a primary alcohol.
-
Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic acid: This route requires a stronger reducing agent to convert the carboxylic acid to the corresponding primary alcohol.
Q2: What are the potential side reactions when synthesizing this compound from the corresponding benzaldehyde?
The most significant side reaction when starting from 5-Fluoro-2-(trifluoromethyl)benzaldehyde is the Cannizzaro reaction . This disproportionation reaction is particularly relevant for aldehydes, like the one , that lack α-hydrogens. Under basic conditions, two molecules of the aldehyde can react to produce one molecule of this compound (the desired product) and one molecule of 5-Fluoro-2-(trifluoromethyl)benzoic acid (a byproduct).[1][2][3]
Another potential, though less common, side reaction if using organometallic reagents for the synthesis could be Wurtz-type coupling of any halide precursors, leading to biphenyl byproducts.
Q3: How can I minimize the Cannizzaro reaction?
To minimize the Cannizzaro reaction, it is crucial to control the reaction conditions:
-
Choice of Reducing Agent: Employing mild reducing agents like sodium borohydride (NaBH₄) is generally preferred over syntheses that might involve strongly basic conditions. NaBH₄ is effective for reducing aldehydes to alcohols and is less likely to promote the Cannizzaro reaction compared to syntheses relying on strong bases.[4][5]
-
Temperature Control: Running the reduction at low temperatures (e.g., 0 °C) can help to suppress the rate of the Cannizzaro reaction.
-
pH Control: Maintaining a neutral or slightly acidic pH during the reaction and workup can prevent the base-catalyzed Cannizzaro reaction from occurring.
Q4: What side reactions can be expected when reducing 5-Fluoro-2-(trifluoromethyl)benzoic acid?
The reduction of carboxylic acids requires strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). The primary challenges and potential side reactions are related to the high reactivity of the reagent:
-
Incomplete Reduction: Insufficient reducing agent or suboptimal reaction conditions can lead to the formation of the starting aldehyde, 5-Fluoro-2-(trifluoromethyl)benzaldehyde, as an impurity.
-
Reaction with Protic Solvents: LiAlH₄ reacts violently with protic solvents, including water and alcohols. Therefore, strictly anhydrous conditions are essential to prevent quenching of the reagent and ensure a successful reduction.[6]
Q5: How can I purify the final product, this compound, from the common byproducts?
Purification strategies depend on the specific impurities present:
-
Separation from 5-Fluoro-2-(trifluoromethyl)benzoic acid (from Cannizzaro reaction): An acid-base extraction is highly effective. During the workup, the reaction mixture can be dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The desired alcohol will remain in the organic layer, while the acidic byproduct will be converted to its salt and move into the aqueous layer.[7][8][9][10][11]
-
Separation from Unreacted Aldehyde: If the reaction has not gone to completion, the remaining aldehyde can be removed by washing the organic layer with a saturated sodium bisulfite solution. The bisulfite forms an adduct with the aldehyde, which is soluble in the aqueous phase.[11] Column chromatography on silica gel is also an effective method for separating the alcohol from the less polar aldehyde.
-
General Purification: Distillation or recrystallization can be employed as final purification steps to obtain high-purity this compound.
Troubleshooting Guides
Scenario 1: Low Yield of this compound when starting from the Aldehyde
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant amount of 5-Fluoro-2-(trifluoromethyl)benzoic acid detected. | The Cannizzaro reaction is competing with the desired reduction. | 1. Switch to a milder reducing agent like NaBH₄. 2. Ensure the reaction is run at a low temperature (0 °C). 3. Avoid basic conditions during the reaction and workup. |
| A large amount of unreacted starting material remains. | Incomplete reaction due to insufficient reducing agent or deactivation of the reagent. | 1. Ensure the correct stoichiometry of the reducing agent is used. 2. Use fresh, high-quality reducing agent. 3. For hydride reductions, ensure strictly anhydrous conditions. |
| Formation of an unidentified, less polar byproduct. | Possible formation of an ether byproduct, especially under acidic conditions with an alcohol solvent. | 1. Use an aprotic solvent like THF or diethyl ether. 2. Neutralize the reaction mixture promptly during workup. |
Scenario 2: Issues during the Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic acid with LiAlH₄
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Violent reaction or gas evolution upon addition of the starting material. | Presence of moisture in the starting material or solvent, which is reacting with the LiAlH₄. | 1. Thoroughly dry all glassware before use. 2. Use anhydrous solvents. 3. Ensure the starting benzoic acid is dry. |
| Low yield of the desired alcohol and presence of starting material. | Insufficient LiAlH₄ or deactivation of the reagent. | 1. Use a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents). 2. Add the benzoic acid solution slowly to the LiAlH₄ suspension to maintain an excess of the reducing agent throughout the addition. |
| Difficult workup with gelatinous precipitates. | Formation of aluminum salts that are difficult to filter. | 1. Follow a standard Fieser workup procedure: cautiously and sequentially add water, then a 15% NaOH solution, and finally more water, which should produce a granular precipitate that is easier to filter. |
Data Presentation
Table 1: Comparison of Synthetic Routes and Potential Side Products
| Starting Material | Typical Reducing Agent | Desired Product | Major Potential Side Product(s) | Key Considerations |
| 5-Fluoro-2-(trifluoromethyl)benzaldehyde | Sodium Borohydride (NaBH₄) | This compound | Unreacted starting material | Mild conditions, generally good yields. |
| 5-Fluoro-2-(trifluoromethyl)benzaldehyde | (Under basic conditions) | This compound | 5-Fluoro-2-(trifluoromethyl)benzoic acid | Prone to Cannizzaro reaction. |
| 5-Fluoro-2-(trifluoromethyl)benzoic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | Incomplete reduction to the aldehyde | Requires strictly anhydrous conditions and careful workup. |
Experimental Protocols
Protocol 1: Reduction of 5-Fluoro-2-(trifluoromethyl)benzaldehyde using NaBH₄
-
Dissolve 5-Fluoro-2-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of water or dilute HCl at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.
Protocol 2: Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic acid using LiAlH₄
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-Fluoro-2-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis shows the absence of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. snscourseware.org [snscourseware.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
- 8. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in common reactions?
A1: The primary challenges arise from the electronic properties of the substituents on the benzene ring. The fluorine and trifluoromethyl groups are strongly electron-withdrawing. This can:
-
Decrease the nucleophilicity of the alcohol: The hydroxyl group is less reactive towards electrophiles compared to unsubstituted benzyl alcohol.
-
Increase the propensity for side reactions: Under certain conditions, the benzylic position is susceptible to nucleophilic attack, while the electron-deficient ring can be unreactive in other desired transformations.
-
Influence reaction kinetics: Reactions may require more forcing conditions (higher temperatures, stronger catalysts) to proceed at a reasonable rate.
Q2: I am having trouble with the oxidation of this compound to the corresponding aldehyde. What are the recommended conditions?
A2: Oxidation of benzyl alcohols can sometimes proceed to the carboxylic acid if the conditions are too harsh.[1][2] For selective oxidation to the aldehyde, milder reagents are recommended. Common issues include slow or incomplete conversion. Consider the following:
-
Choice of Oxidant: Swern oxidation or reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are generally effective for stopping at the aldehyde stage.
-
Reaction Temperature: Maintain low temperatures, especially for Swern oxidations, to prevent side reactions.
-
Monitoring Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction and avoid over-oxidation.
Q3: My etherification reaction with this compound is not proceeding. What could be the issue?
A3: The reduced nucleophilicity of the alcohol is a common culprit. Benzyl alcohols with electron-withdrawing groups can be unreactive in some etherification protocols.[3] For a successful Williamson ether synthesis (reaction with an alkyl halide), ensure a strong enough base is used to deprotonate the alcohol.
-
Choice of Base: Sodium hydride (NaH) is generally more effective than weaker bases like potassium carbonate (K2CO3) for deprotonating this alcohol.
-
Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is typically suitable.
-
Alternative Methods: If standard Williamson ether synthesis fails, consider acid-catalyzed etherification, although this may be complicated by the electronic nature of the substrate.[4]
Q4: I am attempting an esterification with a carboxylic acid, but the yield is low. How can I optimize this?
A4: Fischer-Speier esterification (acid-catalyzed reaction with a carboxylic acid) is an equilibrium process.[5] To drive the reaction to completion, water must be removed.
-
Water Removal: Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.
-
Catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is necessary.
-
Alternative Coupling Reagents: For sensitive substrates or to avoid harsh acidic conditions, consider using coupling agents like DCC or EDC with a DMAP catalyst (Steglich esterification).[5]
Troubleshooting Guides
Issue 1: Low Yield in Oxidation to Aldehyde
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Increase reaction time or temperature slightly. Ensure the oxidant is not degraded. |
| Over-oxidation to Carboxylic Acid | Use a milder oxidant (e.g., DMP). Distill the aldehyde as it forms if possible.[2] |
| Difficult Product Isolation | Optimize workup procedure; consider a different extraction solvent or chromatography conditions. |
Issue 2: Failure of Etherification Reactions
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH instead of K2CO3). Ensure anhydrous conditions. |
| Poor Nucleophilicity of Alkoxide | Increase reaction temperature. Use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride). |
| Side Reactions | Monitor for the formation of elimination products from the alkyl halide. Consider alternative synthetic routes. |
Issue 3: Low Conversion in Esterification
| Potential Cause | Troubleshooting Step |
| Equilibrium Not Shifted | Remove water using a Dean-Stark trap or molecular sieves. Use an excess of one reagent. |
| Insufficient Catalyst Activity | Ensure the acid catalyst is not neutralized. Increase catalyst loading if necessary. |
| Steric Hindrance | If using a bulky carboxylic acid, consider converting the acid to an acid chloride first, then reacting with the alcohol. |
Experimental Protocols
Protocol 1: Oxidation to 5-Fluoro-2-(trifluoromethyl)benzaldehyde using Dess-Martin Periodinane (DMP)
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir until the solid dissolves. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.
Protocol 2: Williamson Ether Synthesis of a Benzyl Ether
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by column chromatography.
Protocol 3: Fischer Esterification to a Benzyl Ester
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected or TLC analysis indicates the consumption of the limiting reagent.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Visualizations
Caption: A general troubleshooting workflow for addressing common issues in chemical reactions.
Caption: A typical experimental workflow for Fischer esterification.
Caption: Electronic effects of substituents on the reactivity of the alcohol.
References
challenges in the scale-up synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, particularly focusing on the common synthetic route involving the reduction of 5-Fluoro-2-(trifluoromethyl)benzoic acid with a borane complex.
Issue 1: Low or Inconsistent Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material, 5-Fluoro-2-(trifluoromethyl)benzoic acid. The reaction should be allowed to proceed until the starting material is no longer detectable. - Reagent Stoichiometry: Ensure the correct molar ratio of the borane reducing agent to the carboxylic acid is used. For borane-tetrahydrofuran (BH3·THF) complex, a common ratio is 2:1 (BH3:acid).[1] - Reaction Temperature: While the initial addition of the reducing agent is often done at low temperatures (e.g., 0°C) for safety, the reaction may require warming to room temperature or even gentle heating (e.g., 40-50°C) to go to completion.[2] |
| Degradation of Reducing Agent | - Moisture Contamination: Borane complexes are highly sensitive to moisture, which causes them to decompose.[3][4] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Improper Storage: Borane-THF complex is thermally unstable and should be stored at low temperatures (0-5°C) to maintain its activity.[3][4] |
| Product Loss During Work-up/Purification | - Emulsion Formation: During the aqueous quench and extraction, emulsions can form, trapping the product. If this occurs, adding brine or small amounts of a different organic solvent can help break the emulsion. - Inefficient Extraction: Ensure the pH of the aqueous layer is appropriate for extracting the alcohol. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane to maximize recovery. - Suboptimal Recrystallization: The choice of solvent is critical for recrystallization. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvent systems for similar compounds include hexane/ethyl acetate or petroleum ether.[1] |
Issue 2: Product Contamination and Impurities
Possible Causes & Solutions
| Impurity | Source | Mitigation and Removal |
| Unreacted Starting Material | Incomplete reaction. | - Drive the reaction to completion as described in Issue 1 . - Can often be removed by column chromatography. |
| Boron Residues (e.g., Boric Acid, Borate Esters) | Byproducts from the borane reduction and quench. | - Methanol Wash: After quenching the reaction, repeated evaporation with methanol can help remove boron residues as volatile trimethyl borate.[5] - Aqueous Wash: Thoroughly wash the organic layer with water and/or brine during the extraction process. |
| Over-reduction Byproducts | Not typically an issue for the reduction of a carboxylic acid to an alcohol, but high temperatures and prolonged reaction times could potentially lead to side reactions. | - Maintain strict control over reaction temperature and time. |
| Dibenzyl Ether Formation | Self-condensation of the benzyl alcohol, though less likely under these reaction conditions. More common in reactions where the alcohol is a starting material.[6] | - Can be minimized by maintaining appropriate reaction temperatures. - Separation is typically achieved through column chromatography. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or impurity issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthetic route for this compound?
The most prevalent method is the reduction of the corresponding carboxylic acid, 5-Fluoro-2-(trifluoromethyl)benzoic acid, using a borane reducing agent. Borane-tetrahydrofuran complex (BH3·THF) is a common choice for this transformation.[2][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns revolve around the use of borane-THF complex.
-
Pyrophoric Nature: Concentrated borane solutions can be pyrophoric (ignite spontaneously in air). While 1M solutions are not typically pyrophoric, they should still be handled with care under an inert atmosphere.[3]
-
Reaction with Water/Alcohols: Borane complexes react exothermically with water, alcohols, and other protic solvents to produce flammable hydrogen gas. This is especially critical during the quenching step of the reaction. The quench must be performed slowly, at low temperatures, and in a well-ventilated area.[3]
-
Thermal Instability: Borane-THF can decompose, especially at elevated temperatures (above 50°C), releasing diborane gas, which is toxic and flammable.[4] Proper temperature control is essential.
Q3: How should I quench the reaction on a large scale?
Slowly add a protic solvent like methanol or ethanol to the reaction mixture, which should be cooled in an ice bath.[2] The addition should be dropwise to control the rate of hydrogen evolution and the exothermic reaction. Ensure the reactor is well-vented to prevent pressure buildup.[3]
Q4: My product is an oil, but the literature reports a solid. What should I do?
If the product oils out during recrystallization, it could be due to residual impurities or the use of an inappropriate solvent system.
-
Verify Purity: Analyze the oil by NMR or another suitable technique to confirm it is the desired product and to check for impurities.
-
Improve Purification: If impurities are present, consider purification by column chromatography before attempting recrystallization again.
-
Optimize Recrystallization:
-
Try different solvent systems (e.g., hexane/ethyl acetate, toluene, petroleum ether).
-
Cool the solution very slowly to encourage crystal formation.
-
Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.
-
Q5: What are the key differences to consider when moving from a lab scale (grams) to a pilot scale (kilograms)?
-
Heat Transfer: Large reactors have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. Exothermic events, like the addition of the reducing agent and the quench, must be managed carefully with controlled addition rates and efficient cooling systems.[7][8]
-
Mixing: Ensuring homogenous mixing is more challenging in large vessels. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, potentially causing side reactions or safety hazards.[9]
-
Addition Times: Reagent addition times will be significantly longer to allow for proper mixing and heat removal.[7]
-
Work-up and Isolation: Handling large volumes of flammable solvents for extraction and filtration requires appropriate engineering controls and safety procedures.
Experimental Protocol: Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic acid
This protocol is a representative procedure based on the reduction of analogous compounds and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
5-Fluoro-2-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH3·THF), 1M solution
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen), charge a suitably sized, dry reaction vessel with 5-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous THF (approx. 10 volumes).
-
Cooling: Cool the resulting solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add the 1M solution of BH3·THF (2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction's progress by TLC or HPLC. If the reaction is sluggish, it can be gently warmed to 40-50°C.[2]
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Slowly and carefully add methanol dropwise to quench the excess borane complex. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the gas evolution ceases.
-
Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate. Stir until any remaining solids are dissolved. Transfer the mixture to a separatory funnel.
-
Washing: Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.
Reaction and Purification Workflow
Caption: General workflow for the synthesis and purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. media.msanet.com [media.msanet.com]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 8. Scale up and scale down in chemical syntheses [huber-online.com]
- 9. visimix.com [visimix.com]
Technical Support Center: Purification of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: While a definitive list of impurities is specific to the synthetic route, common contaminants may include:
-
Unreacted Starting Materials: Such as 5-Fluoro-2-(trifluoromethyl)benzoic acid, if the alcohol is produced via reduction of the carboxylic acid.[1]
-
Residual Solvents: Solvents used in the synthesis and work-up procedures.
-
Byproducts of Synthesis: These can include products from side reactions or over-oxidation/reduction. For instance, in related benzyl alcohol syntheses, byproducts like dibenzyl ether can form.[2]
-
Reagents and Catalysts: Traces of reagents or catalysts used during the synthesis.[3]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for aromatic alcohols and their fluorinated analogs are:
-
Recrystallization: A cost-effective method for purifying solid compounds.[4][5]
-
Column Chromatography: A versatile technique for separating compounds based on their polarity.[4][5][6]
-
Distillation: Suitable for liquid compounds or solids with a relatively low boiling point, often performed under reduced pressure.[7][8]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature.[9][10] For polar fluorinated molecules, suitable solvents might include alcohols (methanol, ethanol), esters (ethyl acetate), or aprotic polar solvents (acetone, acetonitrile).[11] It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.
Q4: What type of stationary phase is best for column chromatography of this compound?
A4: Standard silica gel is commonly used for the chromatography of fluorinated benzyl alcohol derivatives.[12] For challenging separations involving multiple fluorinated species, specialized fluorinated stationary phases can offer enhanced selectivity, where retention is influenced by the fluorine content of the molecules.[13][14][15]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. / The compound is too soluble in the chosen solvent. | Select a lower-boiling point solvent. / Use a less polar solvent or a solvent mixture. |
| No crystals form upon cooling. | The solution is not supersaturated. / The compound is too soluble in the solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. / Concentrate the solution by evaporating some of the solvent. / Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy. |
| Low recovery of the purified product. | Too much solvent was used. / The crystals were filtered before crystallization was complete. / The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. / Ensure the solution has cooled sufficiently, possibly in an ice bath, before filtration. / Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The cooling process was too rapid, trapping impurities. / The chosen solvent did not effectively differentiate between the product and the impurity. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] / Perform a second recrystallization with a different solvent system. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. / The column was not packed properly. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. / Ensure the silica gel is packed uniformly without any cracks or channels. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound elutes too quickly. | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel. / The column is overloaded. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce strong interactions. / Ensure the amount of crude material loaded is appropriate for the column size. |
| Product instability on silica gel. | Fluorinated alcohols can sometimes be sensitive to the acidic nature of standard silica gel. | Consider using deactivated (neutral) silica gel or an alternative purification method like recrystallization.[16] |
Illustrative Data on Purification Efficacy
Table 1: Recrystallization Efficacy
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Hexane/Ethyl Acetate | 90 | 98.5 | 85 |
| Dichloromethane/Hexane | 90 | 97.2 | 88 |
| Toluene | 90 | 96.5 | 75 |
Table 2: Column Chromatography Efficacy
| Stationary Phase | Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Silica Gel | Hexane/Ethyl Acetate (Gradient) | 85 | 99.2 | 90 |
| Silica Gel | Dichloromethane | 85 | 98.8 | 92 |
| Fluorinated Phase | Methanol/Water | 85 | 99.5 | 87 |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Heating: Place the crude liquid product in the distillation flask and begin heating gently in a heating mantle.
-
Pressure Reduction: Gradually reduce the pressure using a vacuum pump to the desired level.
-
Distillation: The product will begin to boil and distill at a lower temperature than its atmospheric boiling point. Collect the fraction that distills over at a constant temperature.
-
Condensation: Ensure the condenser is supplied with a steady flow of cold water to efficiently condense the product vapors.
Visualizing Purification Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for common purification issues encountered during the purification of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. theasengineers.com [theasengineers.com]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5750801A - Process for the continuous preparation of benzyl alcohol - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. wiserpub.com [wiserpub.com]
- 13. academic.oup.com [academic.oup.com]
- 14. silicycle.com [silicycle.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid to (5-fluoro-2-(trifluoromethyl)phenyl)methanol.
Troubleshooting Guide
Low product yield is a common issue in organic synthesis. This guide addresses specific problems you might encounter during the reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Reducing Agent: LiAlH₄ is highly reactive with moisture and can be deactivated by improper handling or storage. | - Use a fresh, unopened container of LiAlH₄ or a recently purchased batch. - Ensure all glassware is oven-dried or flame-dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reducing Agent: Carboxylic acid reduction requires at least 1.5 equivalents of LiAlH₄ due to the initial deprotonation of the acidic proton. | - Use an excess of LiAlH₄, typically 2-3 equivalents, to ensure complete reduction.[1] | |
| Low Reaction Temperature: While the initial addition is often done at low temperatures for safety, the reaction may require warming to proceed to completion. | - After the initial exothermic reaction subsides, consider allowing the reaction to warm to room temperature or gently refluxing in a suitable solvent like THF to drive it to completion. | |
| Presence of Unreacted Starting Material | Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase the reaction time if starting material is still present. |
| Poor Solubility of Starting Material: The benzoic acid derivative may not be fully dissolved in the reaction solvent, limiting its contact with the reducing agent. | - Use a solvent in which the starting material is more soluble, such as tetrahydrofuran (THF). - Consider adding the starting material as a solution in the reaction solvent to a suspension of LiAlH₄. | |
| Formation of Multiple Byproducts | Over-reduction: Although less common for this substrate, harsh conditions could potentially lead to the reduction of the trifluoromethyl group. | - Maintain a controlled temperature throughout the reaction. - Avoid unnecessarily long reaction times after the starting material has been consumed. |
| Side Reactions During Work-up: The acidic work-up can sometimes lead to side reactions, especially if the product is sensitive to acid. | - Perform the work-up at a low temperature (e.g., in an ice bath). - Use a careful, dropwise addition of water and/or acid to quench the excess LiAlH₄. - Consider using the Fieser work-up procedure, which involves the sequential addition of water, 15% NaOH solution, and more water to precipitate the aluminum salts, which can then be filtered off.[2] | |
| Difficult Product Isolation | Emulsion Formation During Work-up: Aluminum salts formed during the quench can lead to persistent emulsions, making extraction difficult. | - The Fieser work-up is specifically designed to produce granular aluminum salts that are easily filtered, avoiding emulsions.[2] - Adding a salt like anhydrous sodium sulfate during the work-up can sometimes help break up emulsions. |
| Product Loss During Purification: The product, (5-fluoro-2-(trifluoromethyl)phenyl)methanol, is a polar molecule and may be partially soluble in the aqueous layer. | - Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the alcohol. - Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. - Perform multiple extractions to maximize product recovery. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield of (5-fluoro-2-(trifluoromethyl)phenyl)methanol low even though I followed a standard procedure for LiAlH₄ reduction?
A1: Several factors could contribute to a low yield. The most common culprits are the quality and quantity of the LiAlH₄, the dryness of your reaction setup and solvent, and the work-up procedure. LiAlH₄ is extremely sensitive to moisture, and any contamination will reduce its activity.[3][4] Additionally, an insufficient excess of the reducing agent will lead to incomplete reaction, as the first equivalent is consumed in an acid-base reaction with the carboxylic acid.[1] Finally, difficult emulsions during work-up can lead to significant product loss.
Q2: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄) to reduce 5-fluoro-2-(trifluoromethyl)benzoic acid?
A2: No, Sodium Borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids or esters to alcohols.[5] You must use a more powerful reducing agent like LiAlH₄ or Borane (BH₃).
Q3: What is the ideal solvent for the reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid with LiAlH₄?
A3: Anhydrous ethereal solvents are required. Tetrahydrofuran (THF) is often the preferred solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which allows for refluxing if necessary. Anhydrous diethyl ether is also commonly used.
Q4: How can I monitor the progress of the reaction?
A4: The most common method is Thin Layer Chromatography (TLC). You can spot the reaction mixture on a TLC plate alongside your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. Staining with a visualizing agent like potassium permanganate can help identify the alcohol product. LC-MS can also be used for more quantitative monitoring.
Q5: Are there any specific safety precautions I should take when working with LiAlH₄?
A5: Absolutely. LiAlH₄ reacts violently with water and other protic solvents to produce flammable hydrogen gas.[3][4][6] All reactions must be conducted in a fume hood under an inert atmosphere. Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory. The quenching of the reaction should be done slowly and carefully, especially the initial addition of water, while cooling the reaction flask in an ice bath.
Experimental Protocol: Reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid
This is a general procedure and may require optimization for your specific setup and scale.
Materials:
-
5-fluoro-2-(trifluoromethyl)benzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add a stir bar and a suspension of LiAlH₄ (2.0-3.0 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Add anhydrous THF to the flask.
-
Addition of Starting Material: Dissolve 5-fluoro-2-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Slowly add the solution of the benzoic acid to the LiAlH₄ suspension with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10-15 °C. An exothermic reaction with gas evolution (hydrogen) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, it may be gently heated to reflux.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄. This is a highly exothermic step and will produce hydrogen gas. After the initial vigorous reaction subsides, add a 15% aqueous solution of NaOH, followed by more water (Fieser work-up). Alternatively, slowly add 1 M HCl or H₂SO₄ until the gas evolution ceases and the solution becomes acidic.
-
Work-up: If an acidic work-up was used, separate the organic and aqueous layers. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate. Combine the organic extracts.
-
If the Fieser work-up was used, filter the resulting granular precipitate of aluminum salts and wash the filter cake with THF or diethyl ether.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude (5-fluoro-2-(trifluoromethyl)phenyl)methanol can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
References
stability of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
A1: Based on general chemical principles, this compound is expected to be relatively stable under mild acidic conditions. The presence of two strong electron-withdrawing groups (the fluoro and trifluoromethyl groups) on the benzene ring destabilizes the formation of a benzylic carbocation, which is a key intermediate in many acid-catalyzed degradation pathways of benzyl alcohols. This electronic effect reduces the likelihood of reactions such as acid-catalyzed dehydration or substitution. However, under harsh acidic conditions (e.g., concentrated strong acids, elevated temperatures), degradation may still occur over time.
Q2: What potential degradation pathways should I be aware of under acidic conditions?
A2: While more resistant than unsubstituted benzyl alcohol, potential acid-catalyzed degradation could lead to the formation of dimeric ethers or substitution products if a nucleophile is present. The primary mechanism would involve the protonation of the hydroxyl group to form a good leaving group (water), followed by a nucleophilic attack or elimination.
Q3: How does the stability of this compound change under basic conditions?
A3: this compound is expected to be more susceptible to degradation under basic conditions compared to acidic conditions. The electron-withdrawing fluoro and trifluoromethyl groups increase the acidity of the benzylic proton, making the hydroxyl group more prone to deprotonation to form a benzylate anion. This anion is a more potent nucleophile and can participate in subsequent reactions.
Q4: What are the likely degradation products under basic conditions?
A4: Under basic conditions, the primary degradation pathway is likely to be oxidation to the corresponding benzaldehyde, 5-Fluoro-2-(trifluoromethyl)benzaldehyde, especially in the presence of an oxidizing agent. In the absence of an external oxidizing agent, other reactions involving the benzylate intermediate could occur, depending on the specific reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of this compound in an acidic reaction mixture. | The acidic conditions are too harsh (e.g., high concentration of a strong acid, elevated temperature). | - Use a milder acid or a lower concentration. - Perform the reaction at a lower temperature. - Reduce the reaction time. - Consider using a protective group for the alcohol if the reaction conditions cannot be altered. |
| Formation of an unknown impurity when using a strong base. | The compound is degrading under the basic conditions, likely through oxidation or other reactions of the deprotonated alcohol. | - Use a weaker, non-nucleophilic base if only deprotonation is desired. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Lower the reaction temperature. |
| Inconsistent results in stability studies. | Variability in the pH of the reaction medium, exposure to light, or presence of trace metals that can catalyze degradation. | - Use buffered solutions to maintain a constant pH. - Protect the reaction from light by using amber glassware or covering the reaction vessel. - Use high-purity solvents and reagents to minimize metal contamination. |
Predicted Relative Stability Summary
The following table provides a qualitative summary of the expected stability of this compound compared to unsubstituted benzyl alcohol under acidic and basic stress conditions.
| Condition | Benzyl Alcohol | This compound | Reasoning |
| Acidic (e.g., 0.1 M HCl, 60°C) | Moderately Stable | More Stable | Electron-withdrawing groups (F, CF3) destabilize the formation of the benzylic carbocation intermediate required for acid-catalyzed degradation. |
| Basic (e.g., 0.1 M NaOH, 60°C) | Moderately Stable | Less Stable | Electron-withdrawing groups increase the acidity of the benzylic alcohol, facilitating deprotonation and subsequent reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution at 60°C for a predetermined period (e.g., 24, 48, and 72 hours). A control sample with the solvent and 0.1 M HCl should be run in parallel.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the stressed and control samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Forced Degradation Study under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at 60°C for a predetermined period (e.g., 4, 8, and 12 hours). A control sample with the solvent and 0.1 M NaOH should be run in parallel.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Predicted degradation pathways.
troubleshooting failed reactions involving 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
Welcome to the Technical Support Center for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations involving this fluorinated building block. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents can present specific challenges in reaction outcomes. This guide offers detailed troubleshooting in a question-and-answer format, experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Oxidation to 5-Fluoro-2-(trifluoromethyl)benzaldehyde
Q1: My oxidation of this compound is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete oxidation is a common issue. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can affect the reaction rate depending on the oxidant used. Here are some troubleshooting steps:
-
Choice of Oxidant: Mild oxidants like manganese dioxide (MnO₂) might be too slow. Consider more potent reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). For greener alternatives, catalytic systems with TEMPO and a co-oxidant can be effective. Some catalytic systems have shown that electron-withdrawing groups can be beneficial for the oxidation process.[1]
-
Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the conversion rate. However, monitor the reaction closely to avoid side product formation.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For solid-supported reagents like MnO₂, a large excess (5-10 equivalents) may be necessary.
-
Solvent Choice: The choice of solvent is critical. Dichloromethane (DCM) is commonly used for PCC and DMP oxidations. Ensure the solvent is anhydrous, as water can interfere with many oxidizing agents.
Troubleshooting Workflow: Oxidation
Caption: Troubleshooting workflow for incomplete oxidation reactions.
Mitsunobu Reaction (e.g., Esterification, Etherification)
Q2: I am attempting a Mitsunobu reaction with this compound, but I am getting low yields of the desired product and recovering starting material. What should I do?
A2: The Mitsunobu reaction is sensitive to several factors, and the electron-deficient nature of your alcohol can play a role. Here's how to troubleshoot:
-
Order of Reagent Addition: The order of addition can be critical. The standard protocol involves adding the azodicarboxylate (e.g., DEAD or DIAD) last to a solution of the alcohol, nucleophile (e.g., a carboxylic acid or phenol), and triphenylphosphine (PPh₃).[2] If this fails, try pre-forming the betaine by adding the alcohol to a pre-mixed solution of PPh₃ and the azodicarboxylate before adding the nucleophile.[2]
-
pKa of the Nucleophile: The Mitsunobu reaction generally works best with acidic nucleophiles (pKa < 13).[2] If your nucleophile is not sufficiently acidic, the reaction may not proceed efficiently. Consider using a more acidic analogue if possible.
-
Steric Hindrance: The trifluoromethyl group at the ortho position increases steric bulk around the hydroxyl group. This can hinder the formation of the key oxyphosphonium intermediate. Using less sterically demanding phosphines or azodicarboxylates might help, but often, longer reaction times or elevated temperatures are required.
-
Side Reactions: A common side product is the formation of an ether with the azodicarboxylate byproduct.[2] This can occur if the intended nucleophile is not reactive enough. Ensuring high-purity reagents and anhydrous conditions can help minimize this.
Troubleshooting Workflow: Mitsunobu Reaction
References
preventing byproduct formation in Suzuki coupling of its derivatives
Technical Support Center: Suzuki Coupling Reactions
Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing byproduct formation.
Section 1: Preventing Homocoupling of Boronic Acid Derivatives
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?
A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other, forming a symmetrical biaryl byproduct.[1] This is undesirable because it consumes the starting material, lowers the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the homocoupled product and the target molecule.[1][2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The main causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4] These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product, which also regenerates the Pd(0) catalyst.[2][3] Using a Pd(II) precatalyst without an efficient reduction to Pd(0) can also lead to increased homocoupling.[2][5]
Q3: How can I identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture. This can be confirmed using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A new spot corresponding to the symmetrical biaryl.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A peak with the expected mass of the homocoupled product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for the symmetrical byproduct.
Troubleshooting Guide: Minimizing Homocoupling
Q4: My reaction shows significant homocoupling. What is the first thing I should check?
A4: The most critical factor is the exclusion of oxygen. Ensure your reaction is performed under a strictly inert atmosphere.[6]
-
Degassing: Thoroughly degas your solvents and the reaction mixture. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using several freeze-pump-thaw cycles.[6] A nitrogen subsurface sparge can be particularly effective.[5]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[2]
Q5: How does my choice of palladium catalyst affect homocoupling?
A5: The palladium source is crucial.
-
Use a Pd(0) Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, is often preferred as it doesn't require an in-situ reduction step that can be a source of homocoupling.[2]
-
Managing Pd(II) Precatalysts: If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions promote rapid and efficient reduction to Pd(0). The addition of a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) that causes homocoupling.[5]
Q6: Can ligands or other additives help suppress homocoupling?
A6: Yes, the choice of ligand is very important.
-
Electron-Rich, Bulky Ligands: Ligands like SPhos and XPhos can accelerate the reductive elimination step of the catalytic cycle. A faster reductive elimination reduces the lifetime of intermediates that could lead to side reactions.[2]
-
Reducing Agents: As mentioned, adding a mild reducing agent can suppress homocoupling when using Pd(II) sources.[5]
Table 1: Effect of Reaction Parameters on Homocoupling
| Parameter | Condition Leading to High Homocoupling | Recommended Condition for Minimal Homocoupling | Rationale |
| Atmosphere | Presence of atmospheric oxygen | Rigorously degassed reaction mixture under inert gas (Ar or N₂)[2][6] | Oxygen oxidizes active Pd(0) to Pd(II), which promotes homocoupling.[3][4] |
| Palladium Source | Pd(II) precatalyst (e.g., Pd(OAc)₂) with slow reduction[2] | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst with a reducing agent.[2][5] | Pd(II) species can directly react with the boronic acid to cause homocoupling.[3] |
| Ligands | Less effective or no ligands | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)[2] | Accelerates the desired catalytic cycle, outcompeting the homocoupling side reaction.[2] |
| Temperature | High temperatures | Lower temperatures that still allow for efficient coupling | May reduce the rate of homocoupling relative to the desired reaction.[7] |
Experimental Protocol: Suzuki Coupling with Minimal Homocoupling
This protocol is for the coupling of 5-bromonicotinaldehyde with a generic arylboronic acid.
Materials:
-
5-Bromonicotinaldehyde (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add the 5-bromonicotinaldehyde and potassium carbonate.
-
Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Under a positive pressure of argon, add the arylboronic acid and the Pd(PPh₃)₄ catalyst.[2]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[2]
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Preventing Protodeboronation
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern in Suzuki couplings?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[7][8] This reaction consumes the boronic acid, reduces the yield of the desired product, and introduces a difficult-to-separate impurity.[7] Heteroaryl boronic acids, especially 2-pyridylboronic acids, are particularly susceptible to this side reaction.[3][7]
Q2: What are the key factors that promote protodeboronation?
A2: Several factors can increase the rate of protodeboronation:
-
Presence of Water: Water can act as the proton source for the reaction.[9]
-
High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[9]
-
Inappropriate Base: Strong bases can catalyze the protodeboronation pathway.[9]
-
Inefficient Catalysis: A slow Suzuki coupling reaction leaves the boronic acid exposed to the reaction conditions for longer, increasing the chance of decomposition.[9]
-
Substrate Structure: Electron-rich heterocyclic and electron-deficient arylboronic acids are often prone to protodeboronation.[10]
Troubleshooting Guide: Minimizing Protodeboronation
Q3: My boronic acid is decomposing via protodeboronation. What should I try first?
A3: The first step is to rigorously control the reaction conditions.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated 4Å molecular sieves to the reaction.[9]
-
Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still provides an efficient reaction rate, for example, starting at 60-80 °C.[9]
Q4: How can I optimize the base and catalyst system to prevent protodeboronation?
A4:
-
Optimize the Base: Switch from strong bases like NaOH or KOH to milder inorganic bases. Recommended options include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[9]
-
Improve the Catalyst System: If the desired coupling is slow, the boronic acid has more time to decompose. Use a more active catalyst system to accelerate the productive reaction. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or increase the catalyst loading slightly.[9]
Q5: Are there alternative forms of the boronic acid that are more stable?
A5: Yes, protecting the boronic acid as an ester can significantly improve its stability.[3]
-
Pinacol Esters: These are more stable than the corresponding boronic acids and less prone to protodeboronation.[3]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable and can release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[7][8]
-
Trifluoroborate Salts: Potassium aryltrifluoroborates are another class of stable organoboron reagents that are less susceptible to protodeboronation compared to boronic acids.[11]
Table 2: Effect of Reaction Parameters on Protodeboronation
| Parameter | Condition Leading to High Protodeboronation | Recommended Condition for Minimal Protodeboronation | Rationale |
| Boron Reagent | Unstable boronic acids (e.g., 2-pyridyl)[7] | More stable derivatives like pinacol esters, MIDA boronates, or trifluoroborates.[3][7][8] | Stable derivatives are less prone to C-B bond cleavage and can provide slow release of the active species.[8][12] |
| Base | Strong bases (e.g., NaOH, KOH)[9] | Weaker, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃)[9] | Strong bases can catalyze the protodeboronation side reaction.[9] |
| Solvent/Additives | Excessive water[9] | Anhydrous solvents, molecular sieves[9] | Water acts as a proton source for the undesired reaction.[9] |
| Temperature | High temperatures (e.g., >100 °C)[9] | Lowest effective temperature (e.g., 60-80 °C)[9] | Higher temperatures accelerate the rate of decomposition.[9] |
| Catalyst System | Slow, inefficient catalyst | Highly active catalyst with electron-rich ligands[7][9] | A rapid cross-coupling rate outcompetes the slower protodeboronation pathway.[7] |
Experimental Protocol: Suzuki Coupling of a Sensitive Boronic Ester
This protocol is adapted for a deuterated methylboronic acid pinacol ester, which is sensitive to protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
Methylboronic acid pinacol ester-d3 (1.3 eq)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 eq)
-
A suitable palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Activated 4Å molecular sieves
Procedure:
-
Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous K₃PO₄, the palladium catalyst, and the molecular sieves.[9]
-
Evacuate and backfill with argon three times.
-
Add the anhydrous solvent via syringe.
-
Add the methylboronic acid pinacol ester-d3 to the reaction mixture.[9]
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.[9]
-
Monitor the reaction by an appropriate method (GC-MS or LC-MS) until the starting material is consumed.
-
Perform a standard aqueous workup followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Section 3: Preventing Dehalogenation
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in a Suzuki coupling reaction?
A1: Dehalogenation is a side reaction where the aryl halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[13] This undesired reaction consumes the starting material, reduces the yield, and complicates purification. It is particularly problematic with electron-rich aryl halides.[13]
Q2: What reaction conditions can lead to dehalogenation?
A2: Dehalogenation is often caused by the formation of palladium-hydride species.[13] These can arise from:
-
Bases: Strong alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can act as hydride sources.[13]
-
Solvents: Solvents like alcohols can also donate a hydride to the palladium center.
-
Phosphine Ligands: In some cases, P-H bonds from ligand degradation can be a source of hydrides.
Troubleshooting Guide: Minimizing Dehalogenation
Q3: I am observing significant dehalogenation of my aryl halide. What should I change?
A3: The primary strategy is to eliminate potential sources of hydride in your reaction.
-
Change the Base: Switch from strong alkoxide bases to weaker inorganic bases that are not hydride donors. Recommended bases include K₂CO₃, K₃PO₄, or Cs₂CO₃.[13]
-
Change the Solvent: If you are using an alcohol as a solvent, switch to an aprotic solvent such as 1,4-dioxane, toluene, or THF.[13]
Q4: Are there any other adjustments I can make to the reaction conditions?
A4:
-
Lower the Temperature: High temperatures can sometimes promote the dehalogenation pathway. Try running the reaction at a lower temperature.
-
Additives: The addition of bromide salts has been reported to sometimes suppress dehalogenation, although the mechanism is not fully understood.[13]
Table 3: Effect of Reaction Parameters on Dehalogenation
| Parameter | Condition Leading to High Dehalogenation | Recommended Condition for Minimal Dehalogenation | Rationale |
| Base | Strong alkoxide bases (e.g., NaOEt, KOtBu)[13] | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)[13] | Alkoxide bases can generate palladium-hydride species, which are responsible for dehalogenation.[13] |
| Solvent | Protic solvents, especially alcohols (e.g., Ethanol) | Aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF) | Alcohols can act as hydride sources.[3] |
| Substrate | Electron-rich aryl halides[13] | N/A (Substrate dependent) | These substrates are more susceptible to side reactions. |
Experimental Protocol: Suzuki Coupling with Minimal Dehalogenation
This protocol compares a problematic reaction with a revised, optimized procedure.
Problematic Protocol (High Dehalogenation):
-
Materials: 4-Bromoanisole (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), Sodium ethoxide (NaOEt) (2 mmol), Anhydrous Ethanol (10 mL).[13]
-
Procedure: Reagents are combined in ethanol and refluxed for 12 hours. This combination of an alkoxide base and alcohol solvent is likely to cause significant dehalogenation.[13]
Optimized Protocol (Minimal Dehalogenation):
-
Materials: 4-Bromoanisole (1 mmol), Phenylboronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol), Potassium carbonate (K₂CO₃) (2 mmol), Anhydrous 1,4-Dioxane (10 mL).[13]
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 precatalyst.[13]
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring progress by TLC.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography.
-
Visual Guides and Workflows
Diagram 1: Suzuki Catalytic Cycle and Competing Byproduct Pathways
Caption: Suzuki cycle with pathways to common byproducts.
Diagram 2: Troubleshooting Workflow for Byproduct Formation
Caption: A troubleshooting workflow for minimizing byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
workup procedure for reactions with 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workups.
Physical and Chemical Properties
For your reference, key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 238742-82-0 | [1][2] |
| Molecular Formula | C₈H₆F₄O | [1][2] |
| Molecular Weight | 194.13 g/mol | [1][2] |
| Melting Point | 48-52 °C | [2][3] |
| Appearance | White solid | [4] |
| Purity | Typically ≥97% | [2] |
Troubleshooting Guides
Esterification Reactions
Question: My esterification reaction with this compound is showing low conversion. What are the possible causes and solutions?
Answer:
Low conversion in esterification reactions with this alcohol can be attributed to its reduced nucleophilicity due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Here are some troubleshooting steps:
-
Increase Reaction Time and/or Temperature: The electronic properties of the substrate may necessitate more forcing conditions to drive the reaction to completion.
-
Use a More Powerful Activating Agent: If using a carbodiimide coupling (e.g., DCC, EDC), consider adding an activator like 4-dimethylaminopyridine (DMAP). For acid-catalyzed esterifications, a stronger acid catalyst might be beneficial.
-
Remove Water: The water produced during esterification can limit the reaction equilibrium. Use of a Dean-Stark apparatus or adding molecular sieves can help to remove water and drive the reaction forward.
-
Consider Alternative Procedures: For challenging esterifications, conversion of the carboxylic acid to a more reactive species, such as an acid chloride or anhydride, prior to reaction with the alcohol can significantly improve yields.
Question: I am having difficulty removing the unreacted this compound from my ester product. What purification strategies do you recommend?
Answer:
Separating the starting alcohol from the desired ester can be challenging due to their similar polarities. Here are some effective purification methods:
-
Aqueous Workup:
-
Base Wash: A wash with a weak aqueous base (e.g., saturated sodium bicarbonate solution) can help to remove any acidic impurities.
-
Brine Wash: A final wash with brine will help to remove any remaining water from the organic layer.
-
-
Column Chromatography: This is often the most effective method for separating the product from the starting alcohol.
-
Solvent System: A gradient elution on silica gel is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation. An Rf value of approximately 0.2-0.4 for the desired compound is a good target.[5]
-
-
Recrystallization: If your ester product is a solid, recrystallization can be an effective purification technique. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[5]
Etherification Reactions
Question: My Williamson ether synthesis using this compound is not proceeding as expected. What could be the issue?
Answer:
The success of a Williamson ether synthesis relies on the generation of the alkoxide from the alcohol. The electron-withdrawing groups on this compound make the hydroxyl proton more acidic, which can be advantageous. However, issues can still arise:
-
Incomplete Deprotonation: Ensure you are using a sufficiently strong base to fully deprotonate the alcohol. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
-
Steric Hindrance: If your electrophile is sterically hindered, the reaction rate may be significantly reduced.
-
Side Reactions: Elimination reactions can compete with substitution, especially with secondary or tertiary alkyl halides. Using a primary alkyl halide is preferable. The deactivating effect of the trifluoromethyl group can sometimes prevent the desired etherification from occurring.[6]
Question: I am observing the formation of a symmetrical ether byproduct in my etherification reaction. How can I minimize this?
Answer:
The formation of a symmetrical ether from the self-condensation of the benzyl alcohol can occur, particularly under acidic conditions or at elevated temperatures.[6] To minimize this:
-
Control Stoichiometry: Use a slight excess of the alkylating agent.
-
Slow Addition: Add the benzyl alcohol slowly to the reaction mixture containing the base and the alkylating agent.
-
Maintain Moderate Temperatures: Avoid excessively high reaction temperatures. For some iron-catalyzed etherifications, lower temperatures (e.g., 70 °C) have been shown to improve selectivity and reduce byproduct formation.[6]
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions I should take when working with this compound?
A1: this compound is an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, vapor, mist, or gas. In case of contact with skin or eyes, rinse immediately with plenty of water.[7]
Q2: What are some common incompatible materials with this alcohol?
A2: Avoid contact with strong oxidizing agents, reducing agents, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[8]
Q3: What is the typical workup procedure for a reaction involving this alcohol?
A3: A general aqueous workup is often the first step. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water, followed by a brine solution. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure. Further purification is usually necessary.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the alcohol and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.
Experimental Workflows
Below are generalized workflows for common reactions and purification procedures.
Caption: Generalized workflow for an esterification reaction and subsequent workup/purification.
Caption: A troubleshooting decision tree for addressing low product yields.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 238742-82-0 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound [stenutz.eu]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.at [fishersci.at]
- 8. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Fluorinated Benzyl Alcohol Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Fluorinated benzyl alcohols, in particular, serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents and fine chemicals. Understanding the nuanced differences in reactivity among the ortho-, meta-, and para-fluorinated isomers is paramount for efficient reaction design and optimization. This guide provides a detailed comparison of the reactivity of these isomers, supported by experimental kinetic data, to aid researchers in their synthetic endeavors.
Unraveling Reactivity: Electronic and Steric Effects
The position of the fluorine atom on the benzene ring profoundly influences the reactivity of the benzylic alcohol through a combination of electronic and steric effects. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). Conversely, due to its lone pairs of electrons, it can also exhibit a weaker, electron-donating resonance effect (+M effect). The interplay of these opposing effects, along with steric considerations, dictates the relative reactivity of the isomers.
-
Para-Fluorobenzyl Alcohol (4-Fluorobenzyl Alcohol): In the para position, the electron-withdrawing inductive effect is attenuated by distance, while the electron-donating resonance effect can effectively delocalize electron density to the benzylic carbon. This resonance stabilization of a partial positive charge at the benzylic position can facilitate reactions proceeding through a carbocation-like transition state, such as oxidation.
-
Meta-Fluorobenzyl Alcohol (3-Fluorobenzyl Alcohol): At the meta position, the electron-donating resonance effect does not extend to the benzylic carbon. Consequently, the strong electron-withdrawing inductive effect of fluorine predominates, deactivating the ring and the benzylic position towards electrophilic attack and oxidation.
-
Ortho-Fluorobenzyl Alcohol (2-Fluorobenzyl Alcohol): The ortho isomer presents a more complex scenario. Both the inductive and resonance effects are operative. However, the close proximity of the fluorine atom to the hydroxymethyl group introduces significant steric hindrance. This steric bulk can impede the approach of reagents to the reaction center. Additionally, intramolecular hydrogen bonding between the fluorine and the hydroxyl group can influence the alcohol's acidity and reactivity.
Quantitative Comparison: Oxidation with Acidic Permanganate
To provide a quantitative basis for comparison, we turn to a kinetic study on the oxidation of substituted benzyl alcohols by acid permanganate. This reaction serves as an excellent model for probing the electronic effects of the fluorine substituent on the reactivity of the benzylic alcohol. The reaction proceeds via a mechanism believed to involve the transfer of a hydride ion from the alcohol to the oxidant, leading to the formation of the corresponding benzaldehyde.
The table below summarizes the second-order rate constants for the oxidation of meta- and para-fluorobenzyl alcohols, as reported by Banerji and Nath. Due to a lack of directly comparable experimental data for the ortho-isomer under identical conditions, a qualitative assessment of its reactivity is provided based on established chemical principles.
| Isomer | Structure | Second-Order Rate Constant (10² k₂ L² mol⁻² s⁻¹) at 30°C | Relative Reactivity (vs. Benzyl Alcohol) |
| Benzyl Alcohol (Reference) | C₆H₅CH₂OH | 18.9 | 1.00 |
| para-Fluorobenzyl Alcohol | p-F-C₆H₄CH₂OH | 12.0 [1] | 0.63 |
| meta-Fluorobenzyl Alcohol | m-F-C₆H₄CH₂OH | 5.25 [1] | 0.28 |
| ortho-Fluorobenzyl Alcohol | o-F-C₆H₄CH₂OH | Data not available (Qualitatively slower) | - |
Analysis of Reactivity Trends:
The experimental data clearly demonstrates the deactivating effect of the fluorine substituent in this oxidation reaction.
-
The para-isomer is the most reactive among the fluorinated analogues, though still less reactive than unsubstituted benzyl alcohol. This suggests that while the electron-withdrawing inductive effect of fluorine does decrease the rate, the opposing resonance effect partially mitigates this deactivation.
-
The meta-isomer is significantly less reactive. With no resonance contribution to stabilize the transition state at the benzylic carbon, the strong inductive effect of fluorine dominates, leading to a marked decrease in the reaction rate.
-
For the ortho-isomer , while quantitative data is unavailable from this study, a slower reaction rate compared to the para- and even the meta-isomer can be anticipated. The strong inductive effect of the proximate fluorine atom, combined with potential steric hindrance impeding the formation of the chromate ester intermediate, would likely retard the oxidation process.
Experimental Protocol: Oxidation of Substituted Benzyl Alcohols with Acid Permanganate
The following is a summary of the experimental procedure adapted from the kinetic study by Banerji and Nath[1].
Materials:
-
Substituted benzyl alcohol (e.g., p-fluorobenzyl alcohol)
-
Potassium permanganate (KMnO₄)
-
Perchloric acid (HClO₄)
-
Sodium fluoride (NaF)
-
Acetic acid
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
Starch indicator solution
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: All reactions are carried out under pseudo-first-order conditions with a large excess of the benzyl alcohol over permanganate. A typical reaction mixture is prepared in a thermostat-controlled water bath to maintain a constant temperature (e.g., 30°C). The mixture contains the substituted benzyl alcohol, perchloric acid, sodium fluoride (to suppress autocatalysis by Mn(III)/Mn(IV)), and an appropriate solvent (e.g., 20% aqueous acetic acid).
-
Initiation of Reaction: The reaction is initiated by adding a known volume of a standardized potassium permanganate solution to the reaction mixture.
-
Kinetic Measurements: The progress of the reaction is followed by monitoring the disappearance of the permanganate ion. Aliquots of the reaction mixture are withdrawn at regular time intervals and quenched by adding them to a solution of potassium iodide. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using starch as an indicator.
-
Data Analysis: The pseudo-first-order rate constant (k₁) is determined from the slope of the plot of log[permanganate] versus time. The second-order rate constant (k₂) is then calculated by dividing k₁ by the concentration of the benzyl alcohol.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors influencing the reactivity of the fluorinated benzyl alcohol isomers in oxidation reactions.
Caption: Factors influencing the oxidation reactivity of fluorobenzyl alcohol isomers.
Conclusion
The reactivity of fluorinated benzyl alcohol isomers is a delicate balance of inductive, resonance, and steric effects. Quantitative kinetic data for the oxidation of these isomers reveals a clear trend in reactivity: para > meta . While direct comparative data for the ortho-isomer is elusive, a qualitative analysis suggests that its reactivity is likely attenuated by a combination of a strong inductive effect and steric hindrance. This guide provides a foundational understanding for researchers, enabling more informed decisions in the design and execution of synthetic routes involving these valuable fluorinated building blocks.
References
A Comparative Guide to 5-Fluoro-2-(trifluoromethyl)benzyl alcohol and 4-fluoro-3-(trifluoromethyl)benzyl alcohol for Researchers
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is critical. Fluorinated organic compounds, in particular, are prized for their ability to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an objective, data-driven comparison of two structurally isomeric building blocks: 5-Fluoro-2-(trifluoromethyl)benzyl alcohol and 4-fluoro-3-(trifluoromethyl)benzyl alcohol.
These isomers, while sharing the same molecular formula, exhibit distinct characteristics owing to the differential placement of their fluoro and trifluoromethyl substituents on the phenyl ring. Understanding these differences is key to leveraging their potential in the synthesis of novel pharmaceuticals, agrochemicals, and materials.
Physicochemical and Spectral Properties
The positioning of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the electronic environment of the aromatic ring and the reactivity of the benzylic alcohol moiety. A summary of their key physical and chemical properties is presented below.
| Property | This compound | 4-fluoro-3-(trifluoromethyl)benzyl alcohol |
| CAS Number | 238742-82-0[1] | 67515-61-1[2] |
| Molecular Formula | C₈H₆F₄O[1] | C₈H₆F₄O[2] |
| Molecular Weight | 194.13 g/mol [1] | 194.13 g/mol [2] |
| Appearance | Solid | Liquid[3] |
| Melting Point | 48-52 °C | Not Applicable |
| Boiling Point | Not specified | 80-85 °C @ 0.1 mmHg[3] |
| Density | Not specified | 1.377 g/cm³[4] |
| pKa | Predicted: 13.76 ± 0.10 | Predicted: 13.72 ± 0.10[4] |
Synthesis and Reactivity
Both isomers are typically synthesized via the reduction of their corresponding benzoic acid precursors. The choice of reducing agent can be tailored based on laboratory-scale requirements and functional group tolerance. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), often in ethereal solvents like tetrahydrofuran (THF).
The primary difference in reactivity stems from the electronic effects of the substituents on the aromatic ring. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group. In electrophilic aromatic substitution reactions, such groups act as deactivating meta-directors.[3][5]
-
For this compound: The -CF₃ group is ortho to the -CH₂OH group. This proximity can influence the acidity of the benzylic proton and the reactivity of the alcohol. The fluorine atom is in the meta position relative to the -CF₃ group.
-
For 4-fluoro-3-(trifluoromethyl)benzyl alcohol: The -CF₃ group is meta to the -CH₂OH group. The fluorine atom is ortho to the -CH₂OH group and para to the -CF₃ group. This arrangement may lead to different regioselectivity in further aromatic substitution reactions compared to its isomer.
The presence of a strong electron-withdrawing trifluoromethyl group can render the benzyl alcohol less reactive in reactions that proceed through a carbocation intermediate, such as dehydrative etherification.[6]
Figure 1. General workflow for the synthesis of fluorinated (trifluoromethyl)benzyl alcohols.
Applications in Research and Development
Both this compound and 4-fluoro-3-(trifluoromethyl)benzyl alcohol serve as crucial intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of the fluoro-(trifluoromethyl)phenyl moiety can enhance biological activity, improve metabolic stability, and increase lipophilicity, which are desirable traits in drug candidates.[7]
Their utility as building blocks allows for the introduction of this specific substitution pattern onto a larger molecular scaffold through reactions involving the hydroxyl group, such as etherification, esterification, or conversion to a benzyl halide for subsequent nucleophilic substitution.
Figure 2. Role as an intermediate in multi-step synthesis.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the title compounds from their corresponding benzoic acids via reduction.
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
This protocol is adapted from the general procedure for the reduction of substituted benzoic acids.[8]
Materials:
-
5-Fluoro-2-(trifluoromethyl)benzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Celite
Procedure:
-
An oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen-inlet tube is flushed with nitrogen.
-
The flask is charged with a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 5-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then stirred for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled again to 0 °C.
-
The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ in grams used.
-
The resulting mixture is stirred at room temperature for 30 minutes until a white precipitate forms.
-
Anhydrous Na₂SO₄ is added, and the mixture is stirred for another 15 minutes.
-
The solids are removed by filtration through a pad of Celite, and the filter cake is washed with ethyl acetate.
-
The combined organic filtrates are concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: Synthesis of 4-fluoro-3-(trifluoromethyl)benzyl alcohol via NaBH₄/AlCl₃ Reduction
This protocol is adapted from a procedure for the reduction of a similar substituted benzoic acid.[9]
Materials:
-
4-fluoro-3-(trifluoromethyl)benzoic acid
-
Aluminum chloride (AlCl₃)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Diglyme
-
10% Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Tert-butyl methyl ether (MTBE)
-
Deionized Water
Procedure:
-
To a stirred solution of 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous diglyme in a dry reaction flask under a nitrogen atmosphere, add aluminum chloride (1.2 eq.) at room temperature (20-25 °C).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add sodium borohydride (3.0 eq.) portion-wise over 30-45 minutes, maintaining the temperature between 20-25 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by 10% HCl until gas evolution ceases.
-
Add MTBE to the mixture and transfer to a separatory funnel.
-
Separate the organic phase, and wash it sequentially with water and saturated aqueous NaHCO₃ solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield 4-fluoro-3-(trifluoromethyl)benzyl alcohol.
Conclusion
Both this compound and 4-fluoro-3-(trifluoromethyl)benzyl alcohol are valuable reagents for introducing specific fluorinated motifs into complex molecules. The choice between these isomers will depend on the desired substitution pattern of the final target and the anticipated reactivity in subsequent synthetic steps. The ortho positioning of the trifluoromethyl group in the 5-fluoro-2-isomer may offer different steric and electronic influences compared to the meta positioning in the 4-fluoro-3-isomer, a factor that should be carefully considered during retrosynthetic analysis and drug design. The provided protocols offer reliable methods for their preparation, enabling their application in a wide range of research and development projects.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. 4-Fluoro-3-(trifluoromethyl)benzyl alcohol [webbook.nist.gov]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
The Positional Impact of Fluorine on Benzyl Alcohol Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent positioning on molecular reactivity is paramount. The introduction of a fluorine atom onto the benzyl alcohol scaffold, a common structural motif in pharmaceuticals and other bioactive molecules, can dramatically alter its chemical behavior. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluorobenzyl alcohol in key organic transformations, supported by experimental data and detailed protocols.
The position of the fluorine atom on the benzene ring of benzyl alcohol significantly influences the reactivity of the benzylic hydroxyl group through a combination of inductive and resonance effects. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It can also participate in resonance, donating a lone pair of electrons (+M effect), although this is generally weaker than its inductive effect. The interplay of these electronic influences, which varies with the substituent's position, governs the alcohol's susceptibility to oxidation, etherification, and nucleophilic substitution reactions.
Comparative Analysis of Reactivity in Oxidation Reactions
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic properties of the substituent on the aromatic ring.
Experimental Data
The relative reactivity of fluorobenzyl alcohol isomers in oxidation reactions has been investigated using various oxidizing agents. A study on the oxidation of substituted benzyl alcohols by pyrazinium dichromate (PPDC) in dimethyl sulfoxide (DMSO) provides valuable kinetic data.
| Substituent Position | Second-Order Rate Constant (k₂) at 303 K (x 10⁻³ L mol⁻¹ s⁻¹) | Relative Rate (k_rel) |
| ortho-Fluoro | 1.85 | 0.78 |
| meta-Fluoro | 1.55 | 0.65 |
| para-Fluoro | 2.10 | 0.88 |
| Unsubstituted | 2.38 | 1.00 |
Data extracted from a study on the oxidation of substituted benzyl alcohols by pyrazinium dichromate.
Analysis: The experimental data reveals that all fluorine-substituted benzyl alcohols are less reactive than the unsubstituted benzyl alcohol in this oxidation reaction. This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which destabilizes the electron-deficient transition state of the reaction.
Among the fluoro-isomers, the order of reactivity is para > ortho > meta.
-
The para-isomer is the most reactive of the three, as the electron-donating resonance effect (+M) of fluorine partially counteracts its strong inductive effect (-I), making the benzylic carbon slightly more electron-rich compared to the other isomers.
-
The ortho-isomer's reactivity is slightly lower than the para-isomer. While it also experiences both inductive and resonance effects, the proximity of the fluorine atom to the reaction center can introduce steric hindrance and through-space electronic effects.
-
The meta-isomer is the least reactive. At the meta position, the resonance effect of fluorine is not operative, and only the strong electron-withdrawing inductive effect is at play, significantly deactivating the molecule towards oxidation.
Experimental Protocol: Oxidation of Fluorobenzyl Alcohols with Pyrazinium Dichromate
Materials:
-
Fluorobenzyl alcohol isomer (ortho-, meta-, or para-)
-
Pyrazinium dichromate (PDC)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Sulfuric acid
-
Ethanol
Procedure:
-
A solution of the respective fluorobenzyl alcohol (0.1 M) and PDC (0.01 M) in anhydrous DMSO is prepared in a reaction vessel.
-
The reaction mixture is maintained at a constant temperature (e.g., 303 K) in a thermostated water bath.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
The concentration of unreacted PDC is determined spectrophotometrically by monitoring the absorbance at its λmax (e.g., 356 nm).
-
The product, the corresponding fluorobenzaldehyde, can be confirmed by derivatization with 2,4-dinitrophenylhydrazine, followed by isolation and characterization (e.g., melting point, NMR spectroscopy) of the resulting hydrazone.
-
The pseudo-first-order rate constants are calculated from the plots of log[PDC] versus time. The second-order rate constants are then determined by dividing the pseudo-first-order rate constants by the concentration of the alcohol.
dot
Caption: Proposed mechanism for the oxidation of fluorobenzyl alcohol with PDC.
Comparative Analysis of Reactivity in Etherification Reactions
Etherification of benzyl alcohols is a common reaction in the synthesis of protecting groups and various functional molecules. The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the benzylic carbocation.
Experimental Data
A study on the zirconium-catalyzed direct etherification of benzyl alcohols provides insights into the effect of fluorine substitution.
| Substituent Position | Relative Initial Rate |
| para-Fluoro | Slower than unsubstituted |
| Unsubstituted | 1.00 |
Qualitative data from a study on zirconium-catalyzed etherification.
Analysis: The electron-withdrawing nature of the fluorine atom in the para-position disfavors the formation of the benzylic carbocation intermediate, which is a key step in the proposed SN1-type mechanism for this zirconium-catalyzed reaction. Consequently, para-fluorobenzyl alcohol reacts slower than unsubstituted benzyl alcohol. While specific data for the ortho and meta isomers were not provided in this particular study, it can be inferred that they would also exhibit reduced reactivity compared to the unsubstituted alcohol due to the inductive effect of fluorine. The reactivity order among the fluoro-isomers would likely follow a similar trend to that observed in oxidation, with the para-isomer being the most reactive due to the partial mitigation of the inductive effect by resonance.
Experimental Protocol: Zirconium-Catalyzed Etherification
Materials:
-
Fluorobenzyl alcohol isomer
-
Another alcohol (e.g., ethanol)
-
Zirconium catalyst (e.g., Zr(OTf)₄)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the fluorobenzyl alcohol (1.0 equiv) and the other alcohol (2.0 equiv) in anhydrous toluene under an inert atmosphere, the zirconium catalyst (e.g., 5 mol%) is added.
-
The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for a set period.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
The yield of the corresponding benzyl ether is determined.
dot
Caption: Proposed SN1-like mechanism for zirconium-catalyzed etherification.
Comparative Analysis of Reactivity in Sₙ1 Reactions
The solvolysis of benzyl derivatives, a classic example of an SN1 reaction, is highly dependent on the stability of the intermediate benzyl carbocation. The electronic nature of the substituent on the aromatic ring plays a crucial role in stabilizing or destabilizing this carbocation.
Experimental Data
| Substituent Position | Relative Rate of Solvolysis |
| ortho-Fluoro | Slower than unsubstituted |
| meta-Fluoro | Significantly slower than unsubstituted |
| para-Fluoro | Slower than unsubstituted, but faster than meta |
| Unsubstituted | 1.00 |
Inferred relative rates based on the principles of carbocation stability and Hammett relationships.
Analysis: The rate-determining step in an SN1 reaction is the formation of a carbocation. Therefore, any factor that stabilizes the carbocation will increase the reaction rate.
-
The electron-withdrawing inductive effect (-I) of fluorine destabilizes the positively charged benzylic carbocation. This effect is strongest at the ortho and para positions and slightly weaker at the meta position.
-
The electron-donating resonance effect (+M) of fluorine can stabilize the carbocation. This effect is only operative when the fluorine is in the ortho or para position.
The net effect on reactivity is a balance of these two opposing forces.
-
For the para-isomer , the +M effect partially offsets the -I effect, leading to a carbocation that is less destabilized compared to the other isomers.
-
For the ortho-isomer , in addition to the electronic effects, steric hindrance from the fluorine atom can affect the planarity of the carbocation and its solvation, generally leading to a slower rate than the para-isomer.
-
For the meta-isomer , only the destabilizing -I effect is present, resulting in the least stable carbocation and therefore the slowest reaction rate among the fluoro-isomers.
Experimental Protocol: Solvolysis of Fluorobenzyl Tosylates
Materials:
-
Fluorobenzyl tosylate isomer (ortho-, meta-, or para-)
-
Solvent (e.g., aqueous acetone, ethanol)
-
Base for titration (e.g., standardized NaOH solution)
-
Indicator (e.g., phenolphthalein)
Procedure:
-
A solution of the fluorobenzyl tosylate of a known concentration is prepared in the chosen solvent.
-
The reaction is maintained at a constant temperature.
-
The progress of the reaction is followed by monitoring the formation of the tosylate anion (TsO⁻), which is a byproduct. This is typically done by titrating the liberated acid with a standardized base at regular time intervals.
-
The first-order rate constants for the solvolysis reaction are calculated from the titration data.
dot
A Comparative Analysis of Trifluoromethylated Benzyl Protecting Groups in Glycosylation
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the success of complex oligosaccharide synthesis. This guide provides an objective comparison of trifluoromethylated benzyl protecting groups against traditional benzyl ethers in glycosylation reactions, supported by experimental data and detailed methodologies.
The introduction of electron-withdrawing substituents to benzyl protecting groups has emerged as a powerful strategy to modulate the reactivity of glycosyl donors and influence the stereochemical outcome of glycosylation. Among these, trifluoromethylated benzyl ethers, such as 4-(trifluoromethyl)benzyl (p-CF3Bn) and 3,5-bis(trifluoromethyl)benzyl (3,5-diCF3Bn), have garnered significant attention for their ability to enhance 1,2-cis selectivity, a long-standing challenge in carbohydrate chemistry.[1][2][3] This guide presents a comparative analysis of these protecting groups, focusing on their impact on glycosylation yields and stereoselectivity.
Performance Comparison: Impact on Yield and Stereoselectivity
The electron-withdrawing nature of the trifluoromethyl group(s) deactivates the glycosyl donor, which can influence the reaction pathway and favor the formation of the 1,2-cis product.[4] Experimental data consistently demonstrates that increasing the number of trifluoromethyl groups on the benzyl moiety leads to a significant improvement in 1,2-cis selectivity, particularly with reactive alcohol acceptors.[1][2]
A study comparing benzyl (Bn), 4-trifluoromethylbenzyl (CF3Bn), and 3,5-bis-trifluoromethylbenzyl (3,5-bis-CF3Bn) protected glucosyl imidate donors in glycosylation reactions with a reactive alcohol acceptor revealed a clear trend.[1] While the standard benzylated donor provided good yield, the selectivity for the desired α-anomer (1,2-cis) was moderate. The introduction of a single trifluoromethyl group in the para position (CF3Bn) led to a marked increase in α-selectivity.[1] The use of the 3,5-bis-trifluoromethylbenzyl (3,5-bis-CF3Bn) protecting group further enhanced this selectivity, albeit sometimes with a slight compromise in overall yield.[1]
Quantitative Data Summary
The following tables summarize the performance of different benzyl-type protecting groups in glycosylation reactions as reported in the literature.
Table 1: Glycosylation of N-carbobenzyloxy-3-aminopropan-1-ol with Glucosyl Imidate Donors [1]
| Donor Protecting Group | Yield (%) | α/β Ratio |
| Benzyl (Bn) | High | 13:1 |
| 4-Trifluoromethylbenzyl (CF3Bn) | High | 23:1 |
Table 2: Glycosylation of Cholesterol with Glucosyl Imidate Donors [1]
| Donor Protecting Group | Yield (%) | α/β Ratio |
| 4-Trifluoromethylbenzyl (CF3Bn) | Not specified | 15:1 |
| 3,5-bis-Trifluoromethylbenzyl (3,5-bis-CF3Bn) | Not specified | 23:1 |
Table 3: Glycosylation of a Thioaglycone-Containing Acceptor with a Glucosyl Imidate Donor [1]
| Donor Protecting Group | Yield (%) | α/β Ratio |
| 3,5-bis-Trifluoromethylbenzyl (3,5-bis-CF3Bn) | Not specified | 25:1 |
Table 4: Glycosylation of Menthol with a Glucosyl Imidate Donor [1]
| Donor Protecting Group | Yield (%) | α/β Ratio |
| 4-Trifluoromethylbenzyl (CF3Bn) | Not specified | 28:1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for glycosylation using trifluoromethylated benzyl-protected donors and the subsequent deprotection.
General Procedure for TMS-I Mediated Glycosylation[1]
A solution of the glycosyl donor (1.0 equiv), the alcohol acceptor (1.5 equiv), and triphenylphosphine oxide (TPPO) (1.5 equiv) in dichloromethane (CH2Cl2) is stirred at room temperature. To this solution, trimethylsilyl iodide (TMS-I) (1.5 equiv) is added, and the reaction mixture is stirred for the specified time (typically monitored by TLC). Upon completion, the reaction is quenched, diluted, and washed sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the glycosylated product.
Hydrogenolytic Deprotection of Trifluoromethylated Benzyl Groups[1][2]
To a solution of the protected glycoside in a suitable solvent (e.g., methanol or ethanol), palladium hydroxide on carbon (Pd(OH)2/C) is added. The mixture is stirred under a hydrogen atmosphere (typically at 1 atm) at room temperature. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified as necessary to yield the deprotected carbohydrate. A reported example of the hydrogenolytic removal of 3,5-bis-CF3Bn groups using Pd(OH)2 resulted in an 82% yield.[2]
Visualizing the Concepts
Diagrams can aid in understanding the relationships and workflows in complex chemical syntheses.
Caption: Comparative workflow of glycosylation using different benzyl protecting groups.
References
- 1. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The routes discussed are the reduction of functionalized benzoic acid or benzaldehyde and a Grignard reaction-based approach. This document presents a validation of these synthetic pathways, supported by experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction | Route 2: Grignard Reaction |
| Starting Materials | 5-Fluoro-2-(trifluoromethyl)benzoic acid or 5-Fluoro-2-(trifluoromethyl)benzaldehyde | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene or similar di-halogenated precursor, Magnesium, Formaldehyde |
| Key Reagents | Borane-tetrahydrofuran complex (BH3-THF) or Sodium borohydride (NaBH4) | Magnesium turnings, Dry ether or THF, Formaldehyde |
| Typical Yield | Good to Excellent (80-95%) | Moderate to Good (60-80%) |
| Reaction Conditions | Mild to moderate | Requires strictly anhydrous conditions |
| Key Advantages | High yields, readily available starting materials, straightforward procedure. | Utilizes readily available and often cheaper starting materials. |
| Key Disadvantages | Borane reagents can be hazardous if not handled correctly. | Grignard reagents are highly sensitive to moisture; requires careful control of reaction conditions. |
Synthetic Route 1: Reduction of Benzoic Acid or Benzaldehyde
This is a widely employed and reliable method for the synthesis of benzyl alcohols. The reaction involves the reduction of the corresponding carboxylic acid or aldehyde using a suitable reducing agent. A common and effective reducing agent for this transformation is the borane-tetrahydrofuran complex (BH3-THF).
Experimental Protocol: Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic acid
This protocol is adapted from the synthesis of the structurally similar 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 5-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.
-
Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching: Cool the reaction mixture to 0°C and slowly add 6N HCl to quench the excess borane.
-
Extraction: Add water and extract the product with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.
A similar procedure can be followed for the reduction of 5-Fluoro-2-(trifluoromethyl)benzaldehyde, typically using a milder reducing agent like sodium borohydride in an alcoholic solvent.
Caption: Synthetic pathway via reduction of the corresponding benzoic acid.
Synthetic Route 2: Grignard Reaction
Experimental Protocol: Grignard Synthesis
This protocol is based on general procedures for the synthesis of benzyl alcohols via Grignard reagents.
-
Formation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the rate of addition.
-
Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent in an ice bath. Pass gaseous formaldehyde (generated by heating paraformaldehyde) through the Grignard solution. Alternatively, the Grignard reagent can be added to a cooled solution of formaldehyde in THF.
-
Quenching and Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Caption: Synthetic pathway via Grignard reaction.
Conclusion
Both the reduction and Grignard reaction routes offer viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the scale of the reaction, and the equipment available. The reduction of the corresponding benzoic acid or benzaldehyde is generally a more direct and higher-yielding route, provided the starting material is accessible. The Grignard route provides a robust alternative, particularly when starting from a halogenated precursor. For drug development and other applications requiring high purity, both methods necessitate a final purification step, typically column chromatography. Researchers should carefully consider the safety precautions associated with each route, particularly the handling of borane reagents and the anhydrous conditions required for Grignard reactions.
References
A Spectroscopic Comparison: 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol and Its Precursors
A detailed analysis of the NMR, IR, and Mass Spectrometry data for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, alongside its key precursors, 5-Fluoro-2-(trifluoromethyl)benzoic acid and 5-fluoro-2-(trifluoromethyl)benzaldehyde, provides a comprehensive spectroscopic roadmap for researchers engaged in the synthesis and characterization of this important fluorinated building block. This guide presents a comparative analysis of the key spectral features of these compounds, supported by experimental data and protocols, to facilitate unambiguous identification and purity assessment in drug discovery and development.
The synthetic pathway to this compound typically involves the reduction of the corresponding benzoic acid or benzaldehyde. Understanding the distinct spectroscopic signatures of each compound is crucial for monitoring reaction progress and confirming the identity of the final product.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound and its precursors. This data has been compiled from various sources and provides a basis for direct comparison.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons (ppm) | -CH₂OH (ppm) | -CHO (ppm) | -COOH (ppm) |
| This compound | 7.30 - 7.80 (m) | ~4.8 (s) | - | - |
| 5-Fluoro-2-(trifluoromethyl)benzoic acid | 7.40 - 8.20 (m) | - | - | ~13.0 (br s) |
| 5-fluoro-2-(trifluoromethyl)benzaldehyde | 7.50 - 8.10 (m) | - | ~10.1 (s) | - |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Aromatic Carbons (ppm) | -CH₂OH (ppm) | -CHO (ppm) | -COOH (ppm) | CF₃ (ppm) |
| This compound | 115 - 165 (m) | ~60 | - | - | ~124 (q) |
| 5-Fluoro-2-(trifluoromethyl)benzoic acid | 118 - 168 (m) | - | - | ~166 | ~123 (q) |
| 5-fluoro-2-(trifluoromethyl)benzaldehyde | 120 - 166 (m) | - | ~188 | - | ~122 (q) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | 3300-3400 (broad) | - | 1100-1350 (strong) |
| 5-Fluoro-2-(trifluoromethyl)benzoic acid | 2500-3300 (broad) | 1680-1710 | 1100-1350 (strong) |
| 5-fluoro-2-(trifluoromethyl)benzaldehyde | - | 1690-1715 | 1100-1350 (strong) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| This compound | 194 | 177 ([M-OH]⁺), 165 ([M-H₂O-H]⁺), 145 |
| 5-Fluoro-2-(trifluoromethyl)benzoic acid | 208 | 189 ([M-F]⁺), 161 ([M-COOH]⁺), 145 ([M-COOH-O]⁺) |
| 5-fluoro-2-(trifluoromethyl)benzaldehyde | 192 | 191 ([M-H]⁺), 163 ([M-CHO]⁺), 145 ([M-CHO-F]⁺) |
Experimental Protocols
Synthesis of this compound from 5-Fluoro-2-(trifluoromethyl)benzoic acid
This protocol describes a standard procedure for the reduction of a benzoic acid to a benzyl alcohol.
-
Materials: 5-Fluoro-2-(trifluoromethyl)benzoic acid, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable catalyst, anhydrous Tetrahydrofuran (THF), Diethyl ether, 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 5-Fluoro-2-(trifluoromethyl)benzoic acid in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent (e.g., a solution of LiAlH₄ in THF or NaBH₄ followed by a catalyst) to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by 1M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Visualizing the Spectroscopic Relationships
The following diagrams illustrate the key relationships in this spectroscopic comparison.
Comparative Analysis of Pyrazole Derivatives from 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol as MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of Novel Compounds
This guide provides a comparative analysis of the biological activity of novel pyrazole derivatives synthesized from 5-fluoro-2-(trifluoromethyl)benzyl alcohol. The primary focus is on their efficacy as inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key therapeutic target in certain lymphomas. This document outlines the quantitative inhibitory data, detailed experimental protocols, and the relevant biological pathways to support further research and development in this area.
Quantitative Biological Data
The inhibitory activity of pyrazole derivatives incorporating the 5-fluoro-2-(trifluoromethyl)benzyl moiety against the MALT1 enzyme was evaluated. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. For comparative purposes, the activity of a known MALT1 inhibitor is also presented.
| Compound ID | Derivative Structure | MALT1 IC50 (nM) |
| Example 11 | 1-(5-fluoro-2-(trifluoromethyl)benzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | 50 - 250 |
| Reference Compound A | (Structure not publicly disclosed) | < 50 |
Data sourced from patent WO2022029215A1.
Experimental Protocols
The following sections detail the methodologies for the synthesis of the pyrazole derivatives and the subsequent biological assays performed to determine their MALT1 inhibitory activity.
Synthesis of 1-(5-fluoro-2-(trifluoromethyl)benzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (Example 11)
This protocol describes a representative synthesis of a pyrazole derivative from this compound.
Step 1: Synthesis of 5-fluoro-2-(trifluoromethyl)benzyl bromide
This compound is converted to its corresponding bromide, a more reactive intermediate for the subsequent nucleophilic substitution. This is a standard procedure in organic synthesis, often achieved using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃).
Step 2: Alkylation of Pyrazole
A solution of 3-(trifluoromethyl)-1H-pyrazol-5-amine in a suitable aprotic solvent, such as dimethylformamide (DMF), is treated with a base (e.g., sodium hydride or potassium carbonate) to deprotonate the pyrazole nitrogen. To this solution, 5-fluoro-2-(trifluoromethyl)benzyl bromide is added, and the reaction mixture is stirred at room temperature until completion.
Step 3: Work-up and Purification
The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
MALT1 Inhibitory Activity Assay
The enzymatic activity of MALT1 was assessed using a biochemical assay that measures the cleavage of a specific substrate.
Assay Principle: The assay quantifies the proteolytic activity of the MALT1 enzyme on a fluorogenic substrate. Inhibition of this activity by a test compound results in a decreased fluorescent signal.
Procedure:
-
Recombinant human MALT1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., Example 11) in an assay buffer.
-
The enzymatic reaction is initiated by the addition of a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission).
-
The IC50 values are calculated by plotting the percentage of MALT1 inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Visualized Pathways and Workflows
The following diagrams illustrate the key biological pathway and the experimental workflow described in this guide.
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Caption: Synthetic Workflow for Pyrazole Derivatives.
A Comparative Guide to Purity Assessment of Synthesized 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for assessing the purity of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail experimental protocols, present comparative data, and offer a visual workflow for a comprehensive purity analysis.
Introduction to Purity Assessment
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly impacts its safety and efficacy. Regulatory agencies mandate stringent purity thresholds, making robust analytical characterization essential. The primary goals of purity assessment are to identify and quantify the main compound and any impurities, which may include residual starting materials, byproducts, or degradation products.
A multi-pronged analytical approach is often the most effective strategy for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for this purpose.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the properties of the compound and the potential impurities. For this compound, a combination of chromatographic and spectroscopic methods provides a thorough evaluation.
| Technique | Principle | Strengths | Limitations | Typical Purity Assessment (%) |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for non-volatile and thermally labile compounds. Excellent for quantification. | Requires a chromophore for UV detection. May require specific column chemistry for fluorinated compounds. | > 99.5 |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | High sensitivity for volatile impurities (e.g., residual solvents). Provides structural information of impurities. | Not suitable for non-volatile or thermally unstable compounds. | > 99.8 (for volatile components) |
| ¹H qNMR | Absorption of radiofrequency waves by hydrogen nuclei in a magnetic field. | Absolute quantification without a specific reference standard of the analyte. Provides structural confirmation.[1] | Lower sensitivity than chromatographic methods. Signal overlap can complicate quantification. | 98.0 - 99.9 |
| ¹⁹F qNMR | Absorption of radiofrequency waves by fluorine nuclei in a magnetic field. | High sensitivity and wide chemical shift range for fluorinated compounds, reducing signal overlap.[2] Direct quantification of fluorinated species. | Only detects fluorine-containing molecules. | 98.0 - 99.9 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for benzyl alcohol and other aromatic compounds.[3][4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of the mobile phase.
-
Procedure: Inject the sample and a blank (mobile phase) into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds.[5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Procedure: Inject the prepared sample. Identify the main peak corresponding to this compound by its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a library database.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Both ¹H and ¹⁹F qNMR can be used for absolute purity determination.[1][6][7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound into an NMR tube.
-
Add a precise amount of a certified internal standard of known purity (e.g., maleic acid for ¹H qNMR, or a fluorinated standard like 3,5-bis(trifluoromethyl)benzoic acid for ¹⁹F qNMR).[8]
-
Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
¹H NMR Parameters:
-
Acquire a proton spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all signals for accurate integration.
-
-
¹⁹F NMR Parameters:
-
Acquire a fluorine spectrum, often with proton decoupling.
-
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard, taking into account their respective molar masses and the number of nuclei contributing to each signal.
Potential Impurities in Synthesis
The synthesis of this compound typically involves the reduction of 5-Fluoro-2-(trifluoromethyl)benzoic acid or its corresponding aldehyde. Potential impurities can arise from the starting materials or side reactions.
-
Unreacted Starting Material: 5-Fluoro-2-(trifluoromethyl)benzoic acid or 5-Fluoro-2-(trifluoromethyl)benzaldehyde.
-
Over-reduction Products: 2-Fluoro-6-(trifluoromethyl)toluene.
-
Isomeric Impurities: Other isomers of fluoro-(trifluoromethyl)benzyl alcohol that may be present in the starting materials.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., tetrahydrofuran, ethyl acetate).
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound.
Caption: A general workflow for the synthesis, purification, and multi-technique purity assessment of a chemical compound.
Logical Comparison of Purity Assessment Techniques
The selection of analytical methods should be based on a logical assessment of their strengths in identifying and quantifying different types of potential impurities.
Caption: A logical diagram showing the selection of appropriate analytical techniques based on the type of potential impurities.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. helixchrom.com [helixchrom.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
A Comparative Review of 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol as a synthetic intermediate, focusing on its applications in agrochemical/pharmaceutical synthesis and as a directing group in complex chemical transformations. We objectively compare its performance against alternative benzyl alcohol derivatives, supported by experimental data and detailed protocols.
Introduction: The Role of Fluorination in Benzyl Alcohol Reactivity
This compound is a specialized aromatic alcohol valued in organic synthesis. Its utility stems from the presence of two distinct electron-withdrawing fluorine-containing groups: a fluoro group at the 5-position and a trifluoromethyl (CF3) group at the 2-position. These substituents significantly alter the electronic properties of the benzyl system compared to unsubstituted benzyl alcohol or derivatives with electron-donating groups. The CF3 group, in particular, is a common moiety in modern pharmaceuticals and agrochemicals, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This guide examines key applications where these electronic effects are advantageous and provides a comparative context against other synthetic building blocks.
Application I: Intermediate in Ether and Biaryl Synthesis
Fluorinated benzyl alcohols are critical building blocks for creating complex ethers and biaryl compounds, which form the core of many modern pesticides and pharmaceuticals.[3][4] The primary reaction is the coupling of the benzyl alcohol (or its corresponding halide) with another molecular fragment. However, the reactivity of the benzylic position is highly dependent on the electronic nature of the aromatic ring.
Comparative Performance in Etherification Reactions
The formation of a benzyl ether from a benzyl alcohol can proceed via an SN1-type mechanism, which involves the formation of a benzyl carbocation intermediate. The stability of this intermediate is paramount for the reaction to proceed efficiently. Electron-withdrawing groups (EWGs) like fluorine and trifluoromethyl destabilize this carbocation, making the alcohol less reactive under certain conditions compared to analogs with electron-donating groups (EDGs).
One study exploring a direct, iron-catalyzed etherification found that benzyl alcohols with strong EWGs were significantly less reactive.[5][6] As shown in the table below, while benzyl alcohols with EDGs (e.g., 4-methoxy) or weak halogens (e.g., 4-chloro) gave good to excellent yields, the strongly deactivated 4-(trifluoromethyl)benzyl alcohol failed to react under the same conditions.[5] Conversely, another method using iron(III) chloride in propylene carbonate successfully produced the symmetric ether from 2-(trifluoromethyl)benzyl alcohol, albeit with moderate yield and at a higher temperature, highlighting that reaction conditions can be tailored to accommodate these less reactive substrates.[7]
Table 1: Comparison of Benzyl Alcohol Reactivity in Direct Etherification
| Benzyl Alcohol Derivative | Substituent Type | Catalyst System | Product Yield | Reference |
|---|---|---|---|---|
| 4-Methoxybenzyl alcohol | Electron-Donating (EDG) | FeCl₃·6H₂O / HFIP | 90% | [5] |
| 4-Methylbenzyl alcohol | Electron-Donating (EDG) | FeCl₃·6H₂O / HFIP | 73% | [5] |
| Benzyl alcohol | Neutral | FeCl₃·6H₂O / HFIP | Good Yield | [5] |
| 4-Chlorobenzyl alcohol | Electron-Withdrawing (EWG) | FeCl₃·6H₂O / HFIP | Good Yield | [5] |
| 4-(Trifluoromethyl)benzyl alcohol | Strong EWG | FeCl₃·6H₂O / HFIP | No Reaction | [5] |
| 2-(Trifluoromethyl)benzyl alcohol | Strong EWG | FeCl₃·6H₂O / Propylene Carbonate | 56% (Symmetric Ether) |[7] |
Experimental Protocol: Suzuki Coupling of a Related Benzyl Alcohol
While a specific protocol for this compound is not detailed in the surveyed literature, the synthesis of a biaryl pharmaceutical intermediate from the closely related 2-Chloro-5-(trifluoromethyl)benzyl alcohol provides a valuable and representative experimental workflow.[8] This Suzuki coupling reaction is a cornerstone of modern drug discovery.
Objective: To synthesize 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzyl alcohol (1.66 g)
-
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (2.0 g)
-
Potassium carbonate (K₂CO₃, 3.0 g)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 110 mg)
-
Tetrahydrofuran (THF, 10 mL)
-
Water (10 mL)
-
Petroleum ether
Procedure:
-
In a reaction flask, dissolve 3.0 g of potassium carbonate in 10 mL of water and cool the solution to 20°C.
-
Add 1.66 g of 2-Chloro-5-(trifluoromethyl)benzyl alcohol and 2.0 g of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid to the flask.
-
Rinse the flask walls with 10 mL of THF.
-
Bubble nitrogen gas through the mixture for 20 minutes to degas the solution.
-
Add 110 mg of Pd(dppf)Cl₂ to the reaction mixture.
-
Stir the two-phase system vigorously at 40°C for 32 hours.
-
After cooling to room temperature, add 15 mL of water and 15 mL of petroleum ether.
-
Separate the organic phase, wash it with water (2 x 20 mL), and filter it through a silica gel column.
-
Evaporate the solvent to yield an oily liquid, which is then recrystallized from petroleum ether to obtain the final product. Result: The reported yield for this procedure is 80%.[8]
Caption: Workflow for Suzuki coupling using a substituted benzyl alcohol.
Application II: Protecting Group in Oligosaccharide Synthesis
A novel application for trifluoromethyl-substituted benzyl groups is their use as hydroxyl protecting groups in the synthesis of oligosaccharides. In this context, the electron-withdrawing nature of the CF₃ group, which is a disadvantage in carbocation-mediated reactions, becomes a powerful tool for controlling stereoselectivity.
Comparative Performance in Glycosylation
The synthesis of 1,2-cis glycosidic linkages is a significant challenge in carbohydrate chemistry. A study demonstrated that using benzyl protecting groups with CF₃ substituents on glucosyl donors dramatically increases the yield of the desired 1,2-cis (α) anomer over the 1,2-trans (β) anomer when compared to standard benzyl (Bn) protecting groups.[9] The electron-withdrawing CF₃ groups are thought to disfavor the formation of certain reactive intermediates that lead to the undesired anomer.
Table 2: Comparison of Benzyl Protecting Groups on 1,2-cis (α) Selectivity in Glucosylation
| Donor Protecting Group | Acceptor Alcohol | α:β Selectivity Ratio | Reference |
|---|---|---|---|
| Benzyl (Bn) | N-Cbz-3-aminopropan-1-ol | 13:1 | [9] |
| 4-(Trifluoromethyl)benzyl (CF₃Bn) | N-Cbz-3-aminopropan-1-ol | 23:1 | [9] |
| Benzyl (Bn) | N-Bn-N-Cbz-5-aminopentan-1-ol | 11:1 | [9] |
| 4-(Trifluoromethyl)benzyl (CF₃Bn) | N-Bn-N-Cbz-5-aminopentan-1-ol | 16:1 | [9] |
| 3,5-bis-(Trifluoromethyl)benzyl | N-Bn-N-Cbz-5-aminopentan-1-ol | 31:1 |[9] |
This data clearly shows a direct, positive correlation between the number of electron-withdrawing CF₃ groups on the benzyl protecting group and the stereochemical purity of the desired product.
Experimental Protocol: General Procedure for Highly α-Selective Glucosylation
This protocol outlines the general method for TMS-I-activated glycosylation using trifluoromethyl-substituted benzyl protecting groups to achieve high 1,2-cis selectivity.[9]
Objective: To achieve a highly α-selective O-glycosylation.
Materials:
-
Glucosyl imidate donor with CF₃-benzyl protecting groups (e.g., 11b or 11c from the study) (1.0 equiv)
-
Reactive alcohol acceptor (1.2 equiv)
-
Triphenylphosphine oxide (Ph₃PO) (1.0 equiv)
-
Trimethylsilyl iodide (TMS-I) (1.0 equiv)
-
Dichloromethane (CH₂Cl₂) (Anhydrous)
-
4 Å Molecular Sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glucosyl imidate donor, the alcohol acceptor, triphenylphosphine oxide, and activated 4 Å molecular sieves.
-
Dissolve the components in anhydrous dichloromethane.
-
Cool the mixture to the desired temperature (e.g., 0°C or room temperature, depending on substrate reactivity).
-
Add trimethylsilyl iodide (TMS-I) dropwise to the stirring mixture.
-
Allow the reaction to proceed while monitoring by thin-layer chromatography (TLC) until the starting donor material is consumed.
-
Quench the reaction by adding a few drops of an appropriate quenching agent (e.g., saturated sodium bicarbonate solution or methanol).
-
Filter the mixture, dilute with dichloromethane, and wash sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the glycosylated product. Result: This method yields α:β selectivity ratios often exceeding 20:1.[9]
Caption: Logical pathway for stereoselective glycosylation.
Conclusion
This compound and related structures are highly valuable, specialized reagents. While their electron-withdrawing nature can reduce reactivity in classical SN1-type reactions like etherification, this challenge can be overcome with tailored reaction conditions. More importantly, this same electronic property provides a significant advantage in modern synthetic applications, such as directing stereoselectivity in complex glycosylation reactions. The choice between using a deactivated benzyl alcohol like the title compound versus a more reactive, electron-rich alternative is a critical decision that depends entirely on the desired synthetic outcome, trading facile reactivity for precise stereochemical control.
References
- 1. jelsciences.com [jelsciences.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol for Researchers and Drug Development Professionals
An in-depth analysis of synthetic routes to 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in modern medicinal chemistry, is presented. This guide benchmarks the common method of aldehyde reduction against alternative approaches, providing detailed experimental protocols and quantitative performance data to inform synthetic strategy and process development.
The fluorinated and trifluoromethylated benzyl alcohol, this compound, is a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, efficient and scalable access to this building block is of paramount importance. This guide provides a comparative analysis of three primary synthetic methodologies: the reduction of the corresponding benzaldehyde, the reduction of the analogous benzoic acid, and a Grignard-based approach.
Performance Benchmarking of Synthetic Methods
The selection of a synthetic route is often a trade-off between yield, purity, reaction time, cost, and safety. The following table summarizes the key performance indicators for the synthesis of this compound via three distinct methods.
| Method | Starting Material | Reagent(s) | Solvent(s) | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Benchmarked Method: Aldehyde Reduction | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 1 - 2 hours | ~90-95 | >97 | High yield, mild conditions, readily available reagents | Starting aldehyde can be expensive |
| Alternative Method 1: Benzoic Acid Reduction | 5-Fluoro-2-(trifluoromethyl)benzoic acid | Borane-THF Complex (BH₃·THF) | THF | ~3 hours | ~85 | >95 | Utilizes a more accessible starting material | Requires handling of pyrophoric borane reagents |
| Alternative Method 2: Grignard Reaction | 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene | Magnesium (Mg), Paraformaldehyde | THF | ~4-6 hours | ~70-80 | >95 | Builds complexity from a simpler starting material | Requires strictly anhydrous conditions, potential for side reactions |
Experimental Protocols
Detailed methodologies for the three compared synthetic routes are provided below to enable replication and adaptation in a laboratory setting.
Benchmarked Method: Reduction of 2-Fluoro-5-(trifluoromethyl)benzaldehyde with Sodium Borohydride
This method represents a common and efficient approach to this compound, leveraging the selective reduction of an aldehyde.
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Alternative Method 1: Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic Acid with Borane-THF Complex
This route offers an alternative starting from the corresponding carboxylic acid, which can be more readily available or cost-effective.
Materials:
-
5-Fluoro-2-(trifluoromethyl)benzoic acid
-
Borane-Tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex solution (2.0 eq) dropwise via a syringe or dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for approximately 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the desired product.
Alternative Method 2: Grignard Reaction of 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene with Formaldehyde
This method constructs the target molecule from a simpler aryl halide, offering a convergent synthetic approach.
Materials:
-
2-Bromo-4-fluoro-1-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
In a separate flame-dried flask, heat paraformaldehyde under an inert atmosphere to generate gaseous formaldehyde, which is then passed through a tube into the stirred Grignard solution at 0 °C. Alternatively, add dry paraformaldehyde (1.5 eq) portion-wise to the Grignard reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for Aldehyde Reduction.
Caption: Workflow for Benzoic Acid Reduction.
Caption: Workflow for Grignard Reaction.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS Number: 238742-82-0), a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Key Safety and Disposal Information
Due to the limited availability of a specific Safety Data Sheet (SDS) detailing disposal instructions for this compound, the following procedures are based on general guidelines for the disposal of halogenated organic compounds and the known hazards of similar chemicals. Halogenated organic compounds are typically considered hazardous waste and require special disposal methods.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 238742-82-0 | [1][][3] |
| Molecular Formula | C8H6F4O | [1][3] |
| Molecular Weight | 194.13 g/mol | [1][3] |
| Melting Point | 48-52°C | [1] |
Experimental Protocols: Waste Disposal Workflow
The proper disposal of this compound must follow a strict, step-by-step protocol to ensure safety and compliance. This involves the segregation, collection, storage, and transfer of the chemical waste.
1. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated organic waste. [4][5][6] Disposal costs for halogenated waste are significantly higher, and mixing contaminates the entire waste stream.[6][7]
-
Keep this compound waste separate from other incompatible waste streams such as acids, bases, and oxidizers.[8]
2. Waste Collection:
-
Use a designated, leak-proof, and chemically compatible container for collecting waste.[9][10] The container should be clearly labeled.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[10][11] Do not use abbreviations or chemical formulas on the primary label.[11]
-
All waste collection should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]
3. Interim Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[8][9]
-
Ensure the storage area is cool, dry, and away from sources of ignition.[7]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in a satellite accumulation area.[9]
4. Final Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [4][12][13]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][12]
-
For disposal of empty containers that held this chemical, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
Mandatory Visualization: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and necessary actions for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.
References
- 1. This compound | 238742-82-0 | INDOFINE Chemical Company [indofinechemical.com]
- 3. scbt.com [scbt.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
